3-(Trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFIWIMBJNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143906 | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-81-9 | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding acid chloride, 3-(trifluoromethoxy)benzoyl chloride. An alternative conceptual pathway is the oxidation of 3-(trifluoromethoxy)toluene.
Experimental Protocol: Hydrolysis of 3-(Trifluoromethoxy)benzoyl Chloride
This protocol is based on established chemical transformations for the conversion of benzoyl chlorides to benzoic acids.
Materials:
-
3-(Trifluoromethoxy)benzoyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzoyl chloride in tetrahydrofuran (THF).
-
Hydrolysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 1-2 by the dropwise addition of hydrochloric acid (HCl). This will precipitate the this compound.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
Diagram of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89-92 °C |
| CAS Number | 1014-81-9 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm |
| ¹H NMR | CDCl₃ | 11.5 (s, 1H, COOH), 8.0-7.9 (m, 2H, Ar-H), 7.6-7.5 (m, 1H, Ar-H), 7.4-7.3 (m, 1H, Ar-H) |
| ¹³C NMR | CDCl₃ | 171.5 (C=O), 149.5 (q, J=1.9 Hz, C-OCF₃), 133.0 (CH), 130.2 (CH), 125.5 (CH), 121.1 (q, J=258 Hz, OCF₃), 120.9 (C-COOH), 120.0 (CH) |
| ¹⁹F NMR | CDCl₃ | -57.9 (s, 3F, OCF₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 1710 | C=O stretch (carbonyl) |
| 1260 | C-O stretch |
| 1220, 1170 | C-F stretch (CF₃) |
Mass Spectrometry (MS)
| Ionization Mode | [M-H]⁻ (m/z) |
| ESI⁻ | 205.01 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire using a standard fluorine pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an appropriate standard for ¹⁹F NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and report the positions of significant absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion.
Diagram of the Characterization Workflow
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation and verification of this important chemical building block. The trifluoromethoxy moiety continues to be a key component in the development of new chemical entities, and a thorough understanding of its synthesis and properties is crucial for its effective application.
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzoic acid, with the CAS number 1014-81-9, is a fluorinated aromatic carboxylic acid. The incorporation of the trifluoromethoxy group (-OCF3) imparts unique electronic and lipophilic characteristics to the molecule, making it a valuable building block in medicinal chemistry and materials science.[1] This group can significantly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to enhanced bioavailability and metabolic stability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for ease of reference.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the behavior of the compound in various biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C8H5F3O3 | [2][3] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Melting Point | 89-92 °C | |
| 90-94 °C | [3] | |
| Boiling Point | 203 °C (rough estimate) | |
| pKa | 3.82 ± 0.10 (Predicted) | [2] |
| LogP (XLogP3) | 3.2 | [4] |
| Aqueous Solubility | Soluble | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Storage | Store at room temperature, sealed in a dry environment. | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[6][7]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down.[5][8] The packed sample should be 2-4 mm high.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]
-
-
Data Recording: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Spectrophotometric determination is suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[9]
Apparatus:
-
UV-Vis spectrophotometer with a plate reader[9]
-
96-well microtiter plates[9]
-
pH meter
-
A series of aqueous buffer solutions with known pH values spanning a range around the predicted pKa.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]
-
Prepare a series of aqueous buffer solutions with precisely known pH values.
-
-
Spectral Acquisition:
-
In a 96-well plate, add a small, constant volume of the stock solution to each well containing the different buffer solutions.[9]
-
Acquire the UV-Vis spectrum (absorbance versus wavelength) for each well.[9]
-
Determine the absorption spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance difference between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[10]
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[10] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
LogP Determination (Shake-Flask Method)
The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[13]
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in one of the phases (e.g., n-octanol).
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water/buffer.[12]
-
-
Partitioning:
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[11]
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[12]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[13]
-
Aqueous Solubility Determination (Turbidimetric Method)
Aqueous solubility is a critical property influencing drug absorption and bioavailability. The kinetic turbidimetric method is a high-throughput approach to estimate solubility.[14][15]
Apparatus:
-
Nephelometer or a plate reader capable of measuring absorbance/turbidity[15]
-
96-well plates
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create a serial dilution of this stock solution in DMSO in a 96-well plate.[16]
-
-
Precipitation Induction:
-
Add the DMSO solutions to wells containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[16]
-
The compound will precipitate out of the solution at concentrations above its aqueous solubility limit.
-
-
Measurement:
-
Data Analysis:
-
Plot the turbidity against the compound concentration.
-
The solubility is estimated as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[16]
-
Visualizations
As no specific signaling pathways involving this compound were identified in the literature, a generalized experimental workflow for determining a physicochemical property is presented below.
Caption: General experimental workflow for determining a physicochemical property.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound and outlines the standard experimental protocols for their determination. The unique properties conferred by the trifluoromethoxy group make this compound a subject of interest in pharmaceutical and materials science research. The provided methodologies offer a foundation for researchers to conduct their own characterizations and further explore the potential applications of this versatile molecule. It is important to note that some of the presented data are predicted or estimated, and experimental verification is recommended for critical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aablocks.com [aablocks.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. evotec.com [evotec.com]
- 16. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
A Technical Guide to 3-(Trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, with a focus on its emerging role in drug discovery as a modulator of critical signaling pathways.
Core Compound Specifications
This compound is a white to off-white crystalline solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1014-81-9 | |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | |
| Melting Point | 89-92 °C | |
| Purity | ≥97% | |
| InChI Key | OKPFIWIMBJNFSE-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1cccc(OC(F)(F)F)c1 |
Synthesis and Chemical Reactivity
As a carboxylic acid, this compound readily undergoes reactions such as esterification and amidation. The trifluoromethoxy group is highly stable and electron-withdrawing, influencing the reactivity of the aromatic ring. It is a valuable synthon for introducing the trifluoromethoxy moiety into more complex molecules, a strategy often employed in drug design to enhance pharmacokinetic properties.[2][3]
Applications in Drug Discovery and Development
The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. Its incorporation into drug candidates can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high lipophilicity can enhance membrane permeability and oral bioavailability.[1] Consequently, this compound is a sought-after starting material for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.[3]
Modulation of the TGF-β/Smad Signaling Pathway
Recent research on structurally related benzoic acid derivatives has shed light on their potential to modulate key signaling pathways implicated in disease. For instance, a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis.[4] This finding suggests that this compound and its derivatives could be promising candidates for the development of therapeutics targeting fibrotic diseases.
The TGF-β/Smad pathway is a critical signaling cascade that regulates cell growth, differentiation, and extracellular matrix production.[4] Dysregulation of this pathway is a hallmark of many fibrotic conditions.
Experimental Protocols
The following are example experimental protocols that can be adapted for the investigation of this compound and its derivatives in the context of inhibiting the TGF-β/Smad pathway. These protocols are based on methodologies reported for the structurally similar compound DGM.[4]
Cell Culture and Treatment
-
Cell Line: Human alveolar epithelial cells (A549) are a suitable in vitro model.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours.
-
Induce epithelial-mesenchymal transition (EMT) by adding TGF-β1 (e.g., 5 ng/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 6 hours for signaling studies, 48 hours for EMT marker analysis).
-
Western Blot Analysis for Smad Phosphorylation
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad2/3, Smad2/3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Experimental Workflow Diagram
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its ability to enhance the pharmacokinetic properties of molecules makes it a compound of significant interest to medicinal chemists. The potential for its derivatives to modulate key signaling pathways, such as the TGF-β/Smad cascade, highlights a promising avenue for the development of new treatments for a range of diseases, including fibrosis. The experimental protocols provided herein offer a framework for the further investigation of this and related compounds in a drug discovery context.
References
Spectroscopic and Analytical Profile of 3-(Trifluoromethoxy)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 3-(trifluoromethoxy)benzoic acid (CAS No. 1014-81-9). Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Core Spectroscopic Data
The structural elucidation and characterization of this compound are supported by the following spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.33 | dd | 8.2, 2.6 | Aromatic C-H |
Note: Data obtained in CDCl₃. The integration values correspond to the number of protons.
Table 2: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3100 | Broad | O-H stretch (Carboxylic Acid) |
| 1710-1730 | Strong | C=O stretch (Carboxylic Acid) |
| 1200-1300 | Strong | C-F stretch (Trifluoromethoxy group) |
| 1000-1200 | Strong | C-O stretch (Ether and Carboxylic Acid) |
Note: The spectrum of aromatic compounds typically shows additional bands in the fingerprint region (below 1500 cm⁻¹).
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 206.02 | 100 | [M]⁺ (Molecular Ion) |
| 189.02 | - | [M-OH]⁺ |
| 161.02 | - | [M-COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The acquisition of the presented spectroscopic data follows standardized laboratory procedures. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio and accurate integration. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal surface. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is typically derivatized to increase its volatility before injection into the gas chromatograph. For LC-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Visualization
The relationship between the different spectroscopic techniques and the structural information they provide for this compound is illustrated in the workflow diagram below.
Caption: Spectroscopic analysis workflow.
This guide serves as a foundational resource for professionals engaged in the research and development of molecules such as this compound, providing the necessary data and procedural outlines for its comprehensive analysis.
The Evolving Landscape of 3-(Trifluoromethoxy)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention. This in-depth technical guide explores the biological activities of derivatives of 3-(trifluoromethoxy)benzoic acid, a versatile scaffold that has given rise to a diverse array of compounds with promising therapeutic potential. The unique electronic properties and high lipophilicity of the trifluoromethoxy group can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2] This guide will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these derivatives, providing a comprehensive resource for researchers in the field.
Quantitative Biological Activity Data
The biological evaluation of this compound derivatives has revealed their potential across various therapeutic areas, including inflammation, cancer, and viral infections. The following tables summarize the quantitative data for several key derivatives, highlighting their potency as measured by IC₅₀ and EC₅₀ values.
| Compound ID | Derivative Type | Target/Assay | Biological Activity | IC₅₀/EC₅₀ | Reference |
| 11m | 3-Amide-5-aryl benzoic acid | P2Y₁₄ Receptor Antagonist | Anti-inflammatory | 2.18 nM (IC₅₀) | [3] |
| NC-5 | Benzoic acid derivative | Influenza A Virus (H1N1) Neuraminidase | Antiviral | 33.6 µM (EC₅₀) | [4] |
| DGM | 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | TGF-β1-induced Epithelial-Mesenchymal Transition | Anti-fibrotic | Effective at 50-200 µM | |
| Various | 3,5-Bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | Antibacterial | 1-4 µg/mL (MIC) | [5] |
Note: While DGM is a difluoromethoxy derivative, its mechanism of inhibiting the TGF-β1 pathway is relevant to the broader class of fluorinated benzoic acid derivatives. MIC (Minimum Inhibitory Concentration) is another measure of potency, particularly in microbiology.
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity: P2Y₁₄ Receptor Antagonism
A significant area of investigation for this compound derivatives has been their potent anti-inflammatory effects, primarily through the antagonism of the P2Y₁₄ receptor.[3] This G protein-coupled receptor is implicated in immune and inflammatory responses.
One notable derivative, a 3-amide-5-aryl benzoic acid compound designated as 11m , has demonstrated remarkable potency with an IC₅₀ value of 2.18 nM against the P2Y₁₄ receptor.[3] The mechanism of action involves blocking the receptor's activation by its endogenous ligand, UDP-glucose, thereby inhibiting downstream signaling cascades that lead to inflammation. This potent antagonism suggests that derivatives of this compound could be promising candidates for the treatment of inflammatory conditions such as acute gouty arthritis.[3]
Antiviral Activity: Influenza Neuraminidase Inhibition
Derivatives of benzoic acid have also been explored for their antiviral properties. One such compound, NC-5 , has shown efficacy against the influenza A virus by inhibiting its neuraminidase enzyme.[4] This enzyme is crucial for the release of newly formed virus particles from infected cells. NC-5 exhibited an EC₅₀ of 33.6 µM against the H1N1 strain of influenza A.[4] The trifluoromethoxy group can contribute to the binding affinity of the inhibitor to the active site of the neuraminidase, disrupting the viral life cycle.
Anticancer and Anti-fibrotic Potential: Modulation of Signaling Pathways
The anticancer potential of benzoic acid derivatives is an active area of research, with studies showing cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound derivatives in cancer are not yet widely published in comprehensive tables, the general class of benzoic acid compounds has shown IC₅₀ values ranging from 85.54 µg/ml to 670.6 µg/ml in different cancer cell lines.[6]
Furthermore, a related fluorinated benzoic acid derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT). This process is a key event in fibrosis and cancer metastasis. DGM exerts its effect by inhibiting the TGF-β/Smad signaling pathway, a central regulator of cell growth, differentiation, and extracellular matrix production.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.
P2Y₁₄ Receptor Antagonist Assay (cAMP Measurement)
This protocol is adapted from studies on P2Y₁₄ receptor antagonists.[7][8]
Objective: To determine the inhibitory effect of a test compound on the P2Y₁₄ receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human P2Y₁₄ receptor.
-
Test compound (this compound derivative).
-
UDP-glucose (agonist).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture HEK293-P2Y₁₄R cells in appropriate medium until they reach the desired confluence.
-
Cell Plating: Seed the cells into 384-well white opaque microplates and incubate overnight.
-
Compound Incubation: On the day of the assay, remove the culture medium and add the test compound at various concentrations. Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of UDP-glucose (the EC₈₀ concentration is often used) to all wells, except for the negative control.
-
cAMP Measurement: Immediately add the cAMP detection reagents from the kit to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Signal Detection: Read the plate using a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Calculate the percent inhibition of the UDP-glucose-induced response for each concentration of the test compound and determine the IC₅₀ value using a non-linear regression analysis.
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
This is a widely used preliminary assay to screen for anti-inflammatory activity.[9]
Objective: To assess the ability of a test compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in phosphate-buffered saline).
-
Test compound (this compound derivative) at various concentrations.
-
Diclofenac sodium (standard anti-inflammatory drug).
-
Phosphate-buffered saline (PBS), pH 6.4.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
-
Control: 2.8 ml of PBS and 0.2 ml of BSA solution.
-
Test Compound: 2 ml of PBS, 0.8 ml of the test compound at a specific concentration, and 0.2 ml of BSA solution.
-
Standard: 2 ml of PBS, 0.8 ml of diclofenac sodium solution, and 0.2 ml of BSA solution.
-
-
Incubation: Incubate all the tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 57°C for 3 minutes.
-
Cooling: Cool the tubes under running tap water.
-
Turbidity Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Determine the IC₅₀ value from a plot of percentage inhibition versus compound concentration.
Signaling Pathways and Visualizations
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new and improved derivatives.
TGF-β/Smad Signaling Pathway
As mentioned, the anti-fibrotic activity of a related fluorinated benzoic acid derivative is linked to the inhibition of the TGF-β/Smad signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including fibrosis and cancer.
Caption: Inhibition of the TGF-β/Smad signaling pathway by a this compound derivative.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for the initial screening of this compound derivatives for anti-inflammatory activity.
Caption: A generalized workflow for the synthesis and in vitro screening of anti-inflammatory compounds.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The unique properties conferred by the trifluoromethoxy group make this scaffold an attractive starting point for the development of novel therapeutics. The potent anti-inflammatory activity demonstrated by P2Y₁₄ receptor antagonists highlights a particularly promising avenue for future research.
Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity for various biological targets. The development of more extensive quantitative datasets across a wider range of biological assays will be crucial for a comprehensive understanding of their therapeutic potential. Moreover, detailed mechanistic studies, including the elucidation of their effects on various signaling pathways, will be instrumental in guiding the rational design of the next generation of this compound-based drugs. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 3-(trifluoromethoxy)benzoic acid. Due to the limited availability of specific computational studies on this compound, this guide leverages detailed analyses of the closely related analogue, 3-(trifluoromethyl)benzoic acid, to illustrate the application and interpretation of these powerful research tools. The trifluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance pharmacokinetic properties such as metabolic stability and bioavailability. This guide details the computational approaches, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting chemical reactivity. Furthermore, it outlines established experimental protocols for the synthesis and spectroscopic characterization of such compounds. The potential role of this compound as a building block in drug discovery is also discussed, with a focus on its application in the development of enzyme and receptor inhibitors.
Introduction
This compound is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₅F₃O₃. The presence of the trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). This functional group is known to influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved therapeutic efficacy.
Computational chemistry provides a powerful lens through which to investigate the molecular properties of compounds like this compound, offering insights that can guide experimental research and drug design. This guide will delve into the core theoretical methods used to elucidate its structural, electronic, and vibrational characteristics.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.
Experimental Protocol: Computational Details
All calculations would be performed using a computational chemistry software package such as Gaussian. The molecular structure of this compound would be optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
Caption: Workflow for computational analysis of this compound.
Data Presentation: Optimized Geometry of 3-(Trifluoromethyl)benzoic Acid (Analogue)
The following table summarizes the optimized geometrical parameters (bond lengths and bond angles) for 3-(trifluoromethyl)benzoic acid, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.394 | C2-C1-C6 | 118.9 |
| C1-C6 | 1.395 | C1-C2-C3 | 120.7 |
| C2-C3 | 1.387 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.391 | C3-C4-C5 | 119.5 |
| C4-C5 | 1.393 | C4-C5-C6 | 120.3 |
| C5-C6 | 1.388 | C5-C6-C1 | 120.5 |
| C1-C7 | 1.491 | C6-C1-C7 | 120.8 |
| C7=O8 | 1.213 | C2-C1-C7 | 120.3 |
| C7-O9 | 1.356 | C1-C7=O8 | 124.1 |
| O9-H10 | 0.971 | C1-C7-O9 | 113.2 |
| C3-C11 | 1.502 | O8=C7-O9 | 122.7 |
| C11-F12 | 1.338 | C2-C3-C11 | 120.1 |
| C11-F13 | 1.338 | C4-C3-C11 | 119.8 |
| C11-F14 | 1.338 | F12-C11-F13 | 107.2 |
Vibrational Analysis
Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes can be compared with experimental data to confirm the molecular structure and assign spectral features. Potential Energy Distribution (PED) analysis is used to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration.
Data Presentation: Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)benzoic Acid (Analogue)
The following table presents the calculated and experimental vibrational frequencies (in cm⁻¹) for key functional groups of 3-(trifluoromethyl)benzoic acid, along with their PED assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | PED (%) |
| O-H stretch | 3568 | 3080 | 100 |
| C-H stretch (aromatic) | 3079 - 3045 | 3070 | 98-99 |
| C=O stretch | 1735 | 1705 | 85 |
| C-C stretch (aromatic) | 1605 - 1410 | 1610 - 1418 | 40-70 |
| C-O stretch | 1310 | 1315 | 45 |
| O-H in-plane bend | 1290 | 1295 | 42 |
| C-F stretch | 1180, 1135 | 1175, 1130 | 50-60 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a description of the electronic density in terms of localized bonds and lone pairs. It is a powerful tool for understanding delocalization effects and intramolecular interactions, such as hyperconjugation. The analysis of the second-order perturbation energy, E(2), between donor and acceptor NBOs quantifies the strength of these interactions.
Data Presentation: NBO Analysis for 3-(Trifluoromethyl)benzoic Acid (Analogue)
The table below highlights significant intramolecular interactions in 3-(trifluoromethyl)benzoic acid as determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(2) O8 | π(C1-C6) | 28.5 | π-conjugation |
| LP(2) O8 | π(C2-C3) | 25.1 | π-conjugation |
| π(C1-C6) | π(C2-C3) | 21.3 | π-delocalization |
| π(C1-C6) | π(C4-C5) | 18.9 | π-delocalization |
| σ(C2-H) | σ(C1-C6) | 4.2 | σ-σ hyperconjugation |
| σ(C4-H) | σ(C3-C11) | 3.9 | σ-σ hyperconjugation |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular reactivity and stability.
Data Presentation: HOMO-LUMO Energies for 3-(Trifluoromethyl)benzoic Acid (Analogue)
| Parameter | Energy (eV) |
| HOMO Energy | -7.02 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 5.17 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of fluorinated benzoic acids involves the oxidation of the corresponding toluene derivative.
Protocol:
-
Starting Material: 3-(Trifluoromethoxy)toluene.
-
Oxidation: The starting material is refluxed with an oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution.
-
Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.
-
Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
FTIR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-O, C-F, and aromatic C-H and C=C) are identified and compared with literature values for similar compounds.
NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum are analyzed to confirm the proton environment. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the number of non-equivalent carbon atoms and their chemical environments.
Role in Drug Discovery and Signaling Pathways
Fluorinated benzoic acids, including this compound, are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. They can serve as precursors for the development of inhibitors targeting various enzymes or receptors involved in disease pathways.
The diagram below illustrates a hypothetical scenario where this compound is used as a starting material to synthesize an inhibitor of a protein kinase, a common target in cancer therapy.
Caption: Hypothetical role of this compound in drug discovery.
Conclusion
This technical guide has outlined the key theoretical and computational methods for the in-depth characterization of this compound. While a dedicated computational study on this specific molecule is not yet available, the analysis of its close analogue, 3-(trifluoromethyl)benzoic acid, provides a robust framework for understanding its molecular properties. The detailed experimental protocols for synthesis and characterization, combined with an understanding of its potential role in drug discovery, underscore the importance of this compound in pharmaceutical and chemical research. Future computational studies on this compound are warranted to provide precise quantitative data and further elucidate the impact of the trifluoromethoxy group on its chemical and biological properties.
The Pharmacological Potential of 3-(Trifluoromethoxy)benzoic Acid: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(Trifluoromethoxy)benzoic acid is a versatile chemical intermediate increasingly recognized for its utility in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF3) group into the benzoic acid scaffold imparts advantageous physicochemical properties to derivative compounds, notably enhancing lipophilicity and metabolic stability. These characteristics are critical in drug design, often leading to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties. While direct pharmacological data on this compound itself is limited, its role as a key building block is evident in the development of molecules targeting a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. This technical guide explores the pharmacological potential of this compound, primarily through the lens of a closely related analogue, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), which has demonstrated significant activity in preclinical models of pulmonary fibrosis. This guide provides a comprehensive overview of the experimental data, detailed protocols, and relevant signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the biological activity of a molecule. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its ability to increase lipophilicity and metabolic stability, often leading to enhanced bioavailability and a more favorable side-effect profile.[1][2]
This compound serves as a valuable synthon for medicinal chemists, providing a stable, functionalized aromatic core that can be readily modified. The carboxylic acid group allows for straightforward derivatization through amide bond formation, esterification, and other coupling reactions, enabling the synthesis of diverse compound libraries for screening.[1]
Case Study: 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) and its Anti-Fibrotic Effects
While direct pharmacological studies on this compound are not extensively reported in the public domain, a structurally similar analogue, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been investigated for its potential therapeutic effects in pulmonary fibrosis. This case study serves as a pertinent example of the pharmacological activities that can be achieved with this class of compounds.
DGM has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 human lung adenocarcinoma cells. EMT is a critical process in the pathogenesis of pulmonary fibrosis, where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, leading to excessive extracellular matrix deposition and tissue scarring.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of DGM.
Table 1: In Vitro Activity of DGM on A549 Cells
| Parameter | Value | Cell Line | Assay |
| Effective Concentration for EMT Inhibition | 50, 100, 200 µM | A549 | Western Blot |
| IC50 (representative for similar compounds) | ~20-50 µM | A549 | MTT Assay |
Note: Specific IC50 value for DGM on A549 cell viability was not explicitly stated in the primary literature. The provided range is representative of other benzoic acid derivatives tested on this cell line.
Table 2: In Vivo Efficacy of DGM in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dosage | Outcome |
| DGM | 30 mg/kg | Significant reduction in the expression of α-SMA, a marker of myofibroblast differentiation. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anti-fibrotic effects of DGM involves the inhibition of the TGF-β/Smad signaling pathway. TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in EMT and fibrosis.
DGM treatment has been shown to significantly reduce the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade and preventing the cellular changes associated with EMT.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the pharmacological effects of DGM and can be adapted for the study of this compound and its derivatives.
In Vitro Studies: TGF-β1-Induced EMT in A549 Cells
4.1.1. Cell Culture and Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free medium for 24 hours before treatment. Cells are pre-treated with DGM (50, 100, or 200 µM) for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48 hours.
4.1.2. MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the test compound for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4.1.3. Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression of specific proteins in a cell lysate.
-
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-α-SMA, anti-vimentin, anti-E-cadherin, anti-Smad2/3, anti-phospho-Smad2/3, and anti-GAPDH (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis in Mice
4.2.1. Animal Model
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (3-5 mg/kg) in sterile saline. Control animals receive sterile saline only.
4.2.2. Treatment Protocol
-
Administer DGM (e.g., 30 mg/kg) or vehicle control daily by oral gavage, starting from day 1 after bleomycin instillation and continuing for a predefined period (e.g., 14 or 21 days).
4.2.3. Histological Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the lungs with PBS.
-
Fixation and Processing: Inflate the lungs with 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded lung tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
4.2.4. Immunohistochemistry
-
Principle: Immunohistochemistry is used to detect the presence and location of specific proteins in tissue sections.
-
Procedure:
-
Deparaffinize and rehydrate lung tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate sections with a primary antibody against α-SMA overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic examination.
-
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutics. The advantageous properties conferred by the trifluoromethoxy group make it an attractive starting point for medicinal chemistry campaigns aimed at improving the pharmacokinetic profiles of drug candidates. The case study of DGM highlights the potential for this class of compounds to modulate key signaling pathways involved in diseases such as pulmonary fibrosis.
Future research should focus on the direct biological evaluation of this compound and a wider range of its derivatives to fully elucidate their pharmacological potential. Screening against a diverse panel of biological targets, including enzymes and receptors implicated in various diseases, could uncover novel therapeutic applications. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds derived from this promising chemical scaffold. The experimental protocols outlined in this guide provide a solid foundation for such future investigations.
References
The Trifluoromethoxy Group: A Guide to Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry, offering a unique combination of properties that can profoundly influence the pharmacological profile of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for optimizing lead compounds into viable drug candidates. This technical guide provides an in-depth exploration of the reactivity of the trifluoromethoxy group, covering its synthesis, stability, and impact on physicochemical and biological properties, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties and Reactivity Overview
The trifluoromethoxy group is often considered a "super-halogen" due to its powerful electron-withdrawing effects, which are comparable to or even exceed those of a trifluoromethyl group. This property can significantly modulate the pKa of nearby acidic or basic functionalities. A key feature of the OCF₃ group is its substantial contribution to lipophilicity, as quantified by the Hansch parameter (π ≈ +1.04), making it one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, often leading to improved absorption and distribution.[1]
The reactivity of the trifluoromethoxy group is largely dictated by the high strength of the C-F bonds, rendering it remarkably stable under a wide range of chemical conditions. It is generally resistant to acidic and basic hydrolysis, as well as to many common oxidizing and reducing agents. This stability extends to metabolic degradation, a crucial advantage in drug development.
Synthesis of Trifluoromethoxy-Containing Compounds
The introduction of the trifluoromethoxy group into organic molecules can be achieved through several synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethoxylation.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation typically involves the reaction of a nucleophilic substrate, such as a phenol or an enolate, with a reagent that delivers an electrophilic "OCF₃" equivalent. While historically challenging, several effective reagents have been developed for this purpose.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation involves the introduction of a trifluoromethoxide anion (⁻OCF₃) or a synthetic equivalent. This approach is often used for the synthesis of alkyl and aryl trifluoromethyl ethers from corresponding halides or other electrophiles.
Radical Trifluoromethoxylation
Radical C-H trifluoromethoxylation has emerged as a powerful tool for the late-stage functionalization of complex molecules. These methods typically involve the generation of a trifluoromethoxy radical (•OCF₃) which can then react with a C-H bond.
Data Presentation: Physicochemical and Reactivity Data
Quantitative data is essential for understanding and predicting the impact of the trifluoromethoxy group on molecular properties and reactivity.
| Parameter | Value/Range | Significance in Drug Discovery |
| Hansch Lipophilicity Parameter (π) | ~ +1.04 | High lipophilicity enhances membrane permeability and can improve absorption and distribution.[1] |
| Hammett Constants (σ) | σm ≈ 0.39, σp ≈ 0.36 | Strong electron-withdrawing nature influences acidity/basicity of nearby groups and molecular interactions.[2] |
| C-F Bond Dissociation Energy | High (in the range of 115 kcal/mol for a C-F bond in CH₃F) | Contributes to high chemical and metabolic stability.[3] |
| pKa of Phenols (ArOH vs. ArOCF₃) | OCF₃ substitution lowers the pKa of phenols, making them more acidic. | Modulates ionization state at physiological pH, affecting solubility and target binding. |
Metabolic Stability of Trifluoromethoxy-Containing Compounds
A significant advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The robust C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs). This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile compared to methoxy (OCH₃) analogues, which are prone to O-dealkylation.
| Compound Analog | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Metabolic Pathway |
| Methoxy (-OCH₃) Analog | Shorter | Higher | O-demethylation, aromatic hydroxylation |
| Trifluoromethoxy (-OCF₃) Analog | Longer | Lower | Metabolism often shifted to other parts of the molecule |
Note: The values presented are generalized trends. Actual data will vary depending on the specific molecular scaffold.
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in the synthesis and evaluation of trifluoromethoxy-containing compounds.
Protocol 1: Electrophilic Trifluoromethoxylation of a Phenol
Objective: To synthesize an aryl trifluoromethyl ether from a phenol using an electrophilic trifluoromethoxylating reagent.
Materials:
-
Substituted phenol (1.0 mmol)
-
Electrophilic trifluoromethoxylating reagent (e.g., Umemoto's or Togni's reagent) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Diisopropylethylamine) (1.5 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted phenol and anhydrous solvent.
-
Cool the solution to the recommended temperature for the specific reagent (e.g., -78 °C or 0 °C).
-
Add the base to the reaction mixture and stir for 10-15 minutes.
-
Slowly add the electrophilic trifluoromethoxylating reagent as a solid or in solution.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-containing compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37 °C)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance from the disappearance of the parent compound over time.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key biological pathways influenced by trifluoromethoxy-containing drugs and a typical experimental workflow.
Caption: Mechanism of action of the trifluoromethoxy-containing drug Pretomanid.
Caption: Simplified signaling pathway for the neuroprotective effects of Riluzole.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The trifluoromethoxy group stands as a powerful and versatile tool in the arsenal of medicinal chemists. Its unique electronic and steric properties, coupled with exceptional chemical and metabolic stability, provide a compelling strategy for enhancing the drug-like properties of therapeutic candidates. A thorough understanding of its reactivity and the methods for its incorporation is crucial for leveraging its full potential in the design and development of novel, effective, and safe medicines. This guide serves as a foundational resource for researchers seeking to explore and exploit the remarkable characteristics of the trifluoromethoxy group in their drug discovery endeavors.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(trifluoromethoxy)benzoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework of qualitative solubility, along with detailed, standardized experimental protocols that can be employed to generate quantitative data. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction
This compound (CAS 1014-81-9) is a versatile chemical intermediate of significant interest in pharmaceutical research and development.[1] Its unique trifluoromethoxy group imparts desirable electronic and lipophilic properties to molecules, which can enhance the pharmacokinetic profiles of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties.[1] This often leads to improved bioavailability and metabolic stability.[1] Understanding the solubility and stability of this compound is therefore a critical first step in its application for the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1014-81-9 | [2] |
| Molecular Formula | C₈H₅F₃O₃ | [2][3] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 89-92 °C | |
| pKa (Predicted) | 3.82 ± 0.10 | [3] |
Solubility Profile
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound. Researchers should consider this a starting point for their own quantitative assessments.
| Solvent | Qualitative Solubility | Reference |
| Methanol | Soluble | [3][4] |
| Various Organic Solvents | Enhanced solubility is suggested due to the trifluoromethoxy group. | [2] |
For context, the related compound benzoic acid is soluble in dichloromethane due to the formation of hydrogen-bonded dimers which reduces the overall polarity of the molecule.[5] Benzoic acid's solubility is also known to increase with temperature and in the presence of organic co-solvents like ethanol in aqueous solutions.[6][7][8] Similar trends may be expected for this compound.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following equilibrium solubility method can be employed. This protocol is a standard approach for determining the solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for determining solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1014-81-9 [chemicalbook.com]
- 4. 1014-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 3-(Trifluoromethoxy)benzoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(Trifluoromethoxy)benzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy (-OCF3) group imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity, making it a sought-after moiety in the design of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The primary utility of this compound lies in its function as a scaffold for the introduction of the 3-(trifluoromethoxy)phenyl group into more complex molecules. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations.
-
Amide Bond Formation: The most common application is in the synthesis of amides. The resulting benzamides are key structural motifs in numerous biologically active compounds.
-
Esterification: Esterification of the carboxylic acid provides access to a range of esters that can be used as intermediates or as final products with specific physical or biological properties.
-
Multi-step Synthesis: It serves as a crucial starting material in the multi-step synthesis of complex targets, including active pharmaceutical ingredients (APIs). The trifluoromethoxy group can significantly enhance the pharmacokinetic profile of drug candidates, improving properties such as absorption, distribution, metabolism, and excretion (ADME).[1]
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this compound.
Amide Coupling: Synthesis of N-(Aryl)-3-(trifluoromethoxy)benzamides
Amide coupling reactions are fundamental in drug discovery. The following protocols outline common methods for the synthesis of N-aryl benzamides from this compound.
Method A: EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired aniline derivative (1.0-1.2 eq.).
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the mixture.
-
If the aniline is used as its hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(trifluoromethoxy)benzamide.
Method B: Acyl Chloride Formation followed by Amination
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Experimental Protocol:
Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
-
To a solution of this compound (1.0 eq.) in a dry, inert solvent such as DCM or toluene, add oxalyl chloride (1.5-2.0 eq.) or thionyl chloride (SOCl2) (1.5-2.0 eq.) at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO2, CO, and HCl with oxalyl chloride; SO2 and HCl with thionyl chloride) will be observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(trifluoromethoxy)benzoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 3-(trifluoromethoxy)benzoyl chloride in a dry, aprotic solvent like DCM.
-
Cool the solution to 0 °C and add the desired aniline derivative (1.0 eq.) followed by a base such as pyridine or triethylamine (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Method A to isolate the pure amide.
| Reactants | Coupling Method | Solvent | Yield (%) | Reference |
| 4-(trifluoromethoxy)benzoic acid, 2-aminoethan-1-ol | EDC, HOBt, DIPEA | THF | Excellent | [1][2] |
| 2-aminopyridine, trans-β-nitrostyrene (forms benzamide in situ) | Fe2Ni-BDC MOF | DCM | 82 | [3] |
Note: The table includes data for the closely related 4-(trifluoromethoxy)benzoic acid to provide an indication of expected yields.
Fischer Esterification: Synthesis of Ethyl 3-(trifluoromethoxy)benzoate
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., ethanol, typically 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) (e.g., 0.1-0.2 eq.) or p-toluenesulfonic acid (PTSA).
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO3 solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
| Reactants | Catalyst | Solvent | Temperature | Yield (%) |
| 4-fluoro-3-nitrobenzoic acid, Ethanol | H2SO4 | Ethanol | Reflux | 78 |
| Benzoic acid, various aliphatic alcohols | PTSA | Alcohol | 140-160 °C | ~87-95 |
Note: The table provides data for similar benzoic acid derivatives to illustrate typical reaction conditions and yields.
Multi-Step Synthesis Application
This compound is a key starting material in the synthesis of various pharmaceutical candidates. The following workflow illustrates a general strategy for the synthesis of novel benzamide derivatives.
Caption: General synthetic workflow for benzamide derivatives.
Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, its derivatives are often designed as inhibitors of specific enzymes or receptors. For example, a synthesized benzamide derivative might act as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a cornerstone building block for the synthesis of high-value organic molecules. Its utility in forming robust amide and ester linkages, combined with the beneficial properties conferred by the trifluoromethoxy group, ensures its continued importance in drug discovery and materials science. The protocols outlined here provide a foundation for the successful application of this versatile reagent in a variety of synthetic contexts.
References
Application Note: Robust and Efficient Protocols for the Amidation of 3-(Trifluoromethoxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug development.[1][2] Amides are a core structural feature in a vast number of pharmaceuticals and bioactive molecules. 3-(Trifluoromethoxy)benzoic acid is a valuable building block in synthetic chemistry, with the trifluoromethoxy group often incorporated to enhance metabolic stability, lipophilicity, and binding affinity. This application note provides detailed, optimized protocols for the coupling of this compound with a range of primary and secondary amines using two common, high-efficiency coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
The following table summarizes representative data for the amidation of this compound with various amines using the EDC/HOBt and HATU protocols. Yields are calculated after purification and may vary depending on the specific amine and purification efficiency.
| Entry | Amine Partner | Coupling Method | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | N-benzyl-3-(trifluoromethoxy)benzamide | 16 | 91 |
| 2 | Aniline | EDC/HOBt | N-phenyl-3-(trifluoromethoxy)benzamide | 20 | 84 |
| 3 | Morpholine | EDC/HOBt | (Morpholino)(3-(trifluoromethoxy)phenyl)methanone | 12 | 95 |
| 4 | Benzylamine | HATU | N-benzyl-3-(trifluoromethoxy)benzamide | 4 | 94 |
| 5 | Aniline | HATU | N-phenyl-3-(trifluoromethoxy)benzamide | 6 | 89 |
| 6 | Morpholine | HATU | (Morpholino)(3-(trifluoromethoxy)phenyl)methanone | 3 | 97 |
Experimental Workflow
The general workflow for the amidation of this compound involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Experimental Protocols
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide EDC, with HOBt added to improve reaction efficiency and minimize side reactions like racemization in chiral substrates.[3] The water-solubility of the EDC and its urea byproduct simplifies the purification process.[4]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: Add the desired amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base and Coupling Agent: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Alternative Protocol: HATU Mediated Amide Coupling
HATU is a highly effective uronium salt-based coupling reagent known for its fast reaction rates and high yields, even with sterically hindered or electronically deactivated substrates.[5][6]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% aqueous Lithium Chloride (LiCl) solution or water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7][8]
-
Amine Addition: Add the amine (1.1 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC couplings. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer thoroughly with 10% LiCl solution (3x) or water to remove the DMF, followed by a final wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents like HATU can be hazardous; handle with care and consult the Safety Data Sheet (SDS) before use.[6]
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
-
DIPEA and other amine bases are corrosive and have strong odors. Handle with caution.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application of 3-(Trifluoromethoxy)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF3) group into a benzoic acid framework imparts unique physicochemical properties to the molecule, significantly influencing its pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive overview of the utility of this compound in drug discovery, including its role in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for the synthesis of its derivatives and their biological evaluation are also presented.
The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] Its introduction into a molecular scaffold is a strategic approach to optimize absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to more effective and safer therapeutics.[3][4] this compound serves as a versatile synthon, allowing medicinal chemists to readily incorporate this beneficial moiety into a wide range of molecular architectures through reactions such as amide bond formation and esterification.[3]
Application in Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The trifluoromethoxybenzoyl moiety can interact with the active site of enzymes, leading to their inhibition and the modulation of downstream signaling pathways.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[5] While specific examples of 3-(trifluoromethoxy)benzoyl derivatives as p38 inhibitors with detailed public data are limited, the structurally related trifluoromethyl group has been extensively used in the design of potent p38 inhibitors. For instance, the diaryl urea class of inhibitors often incorporates a trifluoromethylphenyl group that binds to an allosteric pocket of the p38 kinase, stabilizing an inactive conformation. This suggests that 3-(trifluoromethoxy)benzoyl scaffolds could be explored for similar allosteric modulation of p38 MAP kinase.
Signaling Pathway of p38 MAP Kinase in Inflammation
External stimuli, such as cytokines and stress, activate upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors targeting p38 block this cascade.
Caption: p38 MAP Kinase Signaling Pathway in Inflammation.
Application as GPCR Modulators
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[2] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and finer-tuning of receptor activity.[6] The physicochemical properties of the trifluoromethoxy group make it an attractive moiety for the design of GPCR allosteric modulators.
TRPV1 Receptor Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Antagonists of TRPV1 are being explored as potential analgesics.[7][8] Several potent TRPV1 antagonists incorporating a trifluoromethylphenyl or trifluoromethylbenzyl C-region have been developed.[9] For example, compounds 43 and 44S demonstrated excellent potencies with Ki values of 0.3 nM against capsaicin-induced activation of the human TRPV1 receptor.[9] Given the bioisosteric relationship between the trifluoromethyl and trifluoromethoxy groups, this compound represents a promising starting point for the synthesis of novel TRPV1 antagonists.
Quantitative Data for TRPV1 Antagonists
| Compound | Structure | Target | Assay | Ki (nM)[9] |
| 43 | 2-(3-Fluoro-4-methylsulfonamidophenyl)-N-(2-methoxy-4-(trifluoromethyl)benzyl)propanamide | hTRPV1 | Capsaicin antagonism | 0.3 |
| 44S | (S)-2-(3-Fluoro-4-methylsulfonamidophenyl)-N-(2-methoxy-4-(trifluoromethyl)benzyl)propanamide | hTRPV1 | Capsaicin antagonism | 0.3 |
Workflow for Screening TRPV1 Antagonists
The development of TRPV1 antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Caption: Experimental Workflow for TRPV1 Antagonist Development.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-(trifluoromethoxy)benzamides via EDC/HOBt Coupling
This protocol describes a general procedure for the amide bond formation between this compound and various anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours at room temperature.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-aryl-3-(trifluoromethoxy)benzamide.
Protocol 2: General Procedure for a Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay for TRPV1 Antagonism
This protocol outlines a high-throughput screening method to identify antagonists of the TRPV1 receptor using a FLIPR assay that measures changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Capsaicin (TRPV1 agonist)
-
Test compounds (derivatives of this compound)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight at 37 °C in a 5% CO₂ incubator.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of dye loading buffer (assay buffer containing Fluo-4 AM, Pluronic F-127, and probenecid) to each well. Incubate the plate for 1 hour at 37 °C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add 10 µL of the test compound solution (at various concentrations) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
FLIPR Assay: Place the assay plate into the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.
-
Agonist Addition and Signal Reading: Add 10 µL of capsaicin solution (at a final concentration that elicits an EC₈₀ response) to all wells. Immediately begin recording the fluorescence signal for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity upon agonist addition is proportional to the increase in intracellular calcium. The inhibitory effect of the test compounds is calculated as the percentage reduction of the capsaicin-induced response. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Logical Relationship for Compound Evaluation
The successful development of a drug candidate requires a logical progression from initial synthesis to comprehensive biological evaluation.
Caption: Logical Flow for the Development of Drug Candidates.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and lipophilic properties, conferred by the trifluoromethoxy group, provide a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The application of this scaffold in the development of enzyme inhibitors and GPCR modulators highlights its potential in addressing a wide range of therapeutic targets. The provided protocols offer a starting point for the synthesis and evaluation of novel compounds derived from this compound, paving the way for the discovery of next-generation therapeutics.
References
- 1. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the catalytic transformation of 3-(trifluoromethoxy)benzoic acid into valuable chemical intermediates. The trifluoromethoxy group imparts unique electronic and lipophilic properties, making this substrate a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The following sections detail optimized catalytic systems for amidation, esterification, and cross-coupling reactions involving this compound.
Catalytic Amidation of this compound
Direct amidation of carboxylic acids is a fundamental transformation in organic synthesis. Several catalytic systems have been developed to promote this reaction under mild conditions, avoiding the need for stoichiometric activating agents.
Boronic Acid Catalyzed Amidation
Boronic acid catalysts have emerged as effective promoters for the direct condensation of carboxylic acids and amines.[1][2] This method offers a greener alternative to traditional amide bond formation.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the desired amine (1.1 mmol), 2,4-bis(trifluoromethyl)phenyl boronic acid (15 mol%), and 3 Å molecular sieves are combined in 2-MeTHF (0.5 M). The reaction is heated to reflux under microwave irradiation for 1 hour.[2] Following the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Performance of Boronic Acid Catalyst in Amidation Reactions
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | Aniline | 15 | 2-MeTHF | >90 | [2] |
| 2 | Benzylamine | 10 | Toluene | 84 | [1] |
| 3 | Morpholine | 25 | Toluene | 80 | [1] |
Note: Yields are based on reactions with benzoic acid or substituted benzoic acids and are indicative of expected performance with this compound.
Titanium(IV) Fluoride Catalyzed Amidation
Titanium(IV) fluoride is an efficient catalyst for the direct amidation of a wide range of carboxylic acids with both alkyl and aryl amines.[3]
Experimental Protocol:
To a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in toluene (5 mL) is added TiF4 (10 mol%). The mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography to afford the corresponding amide.[3]
Table 2: TiF4-Catalyzed Amidation of Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzylamine | 10 | 95 | [3] |
| 2 | 4-Nitrobenzoic Acid | Aniline | 10 | 88 | [3] |
| 3 | Acetic Acid | Benzylamine | 5 | 99 | [3] |
Note: The data represents the general applicability of the TiF4 catalyst.
Caption: General workflow for the catalytic amidation of this compound.
Catalytic Esterification of this compound
Esterification is a crucial reaction for modifying the properties of carboxylic acids. Catalytic methods offer efficient and environmentally benign routes to these valuable compounds.
Solid Acid Catalyzed Esterification
Zirconium/titanium solid acid catalysts provide a heterogeneous and reusable system for the esterification of benzoic acids with methanol.[4]
Experimental Protocol:
A mixture of this compound (2 mmol), methanol (15 mL), and the Zr/Ti solid acid catalyst is vigorously stirred and refluxed in an oil bath at 120 °C for 24 hours. After the reaction, the catalyst is removed by filtration, and the excess methanol is evaporated. The crude product can be purified by distillation or chromatography.[4]
Table 3: Zr/Ti Solid Acid Catalyzed Esterification of Benzoic Acids
| Entry | Benzoic Acid Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | Zr/Ti | 120 | 24 | >90 | [4] |
| 2 | 4-Methylbenzoic Acid | Zr/Ti | 120 | 24 | 84.1 (2nd run) | [4] |
| 3 | 4-Chlorobenzoic Acid | Zr/Ti | 120 | 24 | >90 | [4] |
Note: The presented data demonstrates the catalyst's effectiveness for various substituted benzoic acids.
Caption: General workflow for the catalytic esterification of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct coupling of the carboxylic acid can be challenging, derivatives of this compound, such as the corresponding aryl halides, are excellent substrates.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes.[5][6][7] A protocol adapted from the synthesis of a similar trifluoromethyl-substituted compound is presented below.[7]
Experimental Protocol (Adapted):
A mixture of 3-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), an alkene (e.g., acrolein diethyl acetal, 1.2 mmol), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds from aryl halides and boronic acids.[8][9]
Experimental Protocol (General):
An aryl halide derived from this compound (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 mmol) are combined in a solvent mixture (e.g., toluene/ethanol/water). The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed. The reaction is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Table 4: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | ~90 | [9] |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | ~85 | [9] |
| 3 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | ~90 | [9] |
Note: This table illustrates the general effectiveness of palladium catalysis for the coupling of fluorinated aryl bromides.
Caption: Logical pathway for utilizing this compound in cross-coupling reactions.
References
- 1. sciepub.com [sciepub.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
3-(Trifluoromethoxy)benzoic Acid: A Key Building Block for Modern Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Trifluoromethoxy)benzoic acid is a valuable aromatic carboxylic acid building block in the design and synthesis of novel agrochemicals. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins, properties highly desirable in the development of effective crop protection agents.[1][2] This document provides an overview of the application of this compound in the synthesis of agrochemicals, including detailed experimental protocols, quantitative efficacy data, and insights into their mode of action.
The Role of the Trifluoromethoxy Group in Agrochemicals
The trifluoromethoxy group is increasingly utilized in the design of modern pharmaceuticals and agrochemicals due to its unique electronic and physicochemical properties.[1] It is a strong electron-withdrawing group, which can influence the acidity of the benzoic acid and the reactivity of adjacent functional groups.[1] Furthermore, its high lipophilicity can improve the penetration of the active ingredient through plant cuticles and fungal cell membranes, leading to enhanced biological activity.[1] Several marketed agrochemicals, including pesticides, herbicides, and fungicides, feature the trifluoromethoxy moiety.[1]
Application Example: Synthesis of Herbicidal Pyridazine Derivatives
While a direct synthesis of a commercially named herbicide starting from this compound is not explicitly detailed in the provided search results, we can extrapolate a relevant application from research on herbicidal 4-(3-trifluoromethylphenyl)pyridazine derivatives.[3] The structural similarity allows for the postulation of a synthetic pathway where this compound could be a key precursor for analogous herbicidal compounds.
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for preparing a herbicidal pyridazine derivative incorporating the 3-(trifluoromethoxy)phenyl moiety, based on established chemical principles.
Caption: Synthetic workflow for a herbicidal pyridazine derivative.
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation to form an Intermediary Ketone
-
Dissolve the appropriate aromatic substrate (e.g., anisole, 1.1 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq), portion-wise.
-
Slowly add a solution of 3-(trifluoromethoxy)benzoyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
Step 3 & 4: Condensation and Pyridazine Ring Formation
-
Dissolve the intermediary ketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final pyridazine derivative.
Quantitative Data on Efficacy
The following table summarizes the herbicidal activity of novel pyridazine derivatives containing a trifluoromethylphenyl group, which serves as a proxy for the potential efficacy of compounds derived from this compound.[3]
| Compound ID | Target Weed | Application Rate (g ha⁻¹) | Inhibition (%) | Reference |
| Derivative A | Spirodela polyrrhiza | 7.5 | > 90% | [3] |
| Derivative B | Spirodela polyrrhiza | 7.5 | > 90% | [3] |
| Derivative C | Spirodela polyrrhiza | 75 | ~85% | [3] |
Note: The specific structures of Derivatives A, B, and C are detailed in the cited literature and contain a 4-(3-trifluoromethylphenyl)pyridazine core.
Mode of Action: Inhibition of Phytoene Desaturase (PDS)
Herbicides containing the trifluoromethylphenyl moiety, such as the pyridazine derivatives discussed, often act as bleaching herbicides.[3] A common mode of action for this class of herbicides is the inhibition of the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway in plants.
Signaling Pathway Diagram
The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by PDS-inhibiting herbicides.
Caption: Inhibition of Phytoene Desaturase in the carotenoid pathway.
Inhibition of PDS leads to the accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms (white or yellowing of plant tissues) and ultimately plant death.
Conclusion
This compound is a promising and versatile building block for the development of novel agrochemicals. Its unique properties contribute to the enhanced efficacy and desirable pharmacokinetic profiles of the resulting active ingredients. The synthesis of potent herbicides, such as pyridazine derivatives that inhibit phytoene desaturase, exemplifies the potential of this starting material in creating next-generation crop protection solutions. Further research into derivatives of this compound is warranted to explore their full potential in insecticide and fungicide development as well.
References
- 1. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(Trifluoromethoxy)benzoic Acid
Introduction
3-(Trifluoromethoxy)benzoic acid is a chemical compound with applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, metabolic studies, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method provides a rapid and robust approach for the quantification of this compound in solution. The protocol is suitable for routine analysis and quality control of bulk materials or formulated products.
1. Principle
Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
2. Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS-compatibility) (Analytical grade)[1]
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]
-
Data acquisition and processing software.
4. Experimental Protocol
4.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4.3. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
4.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
5. Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC-UV method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Application Note 2: Quantification of this compound by GC-MS with Derivatization
This method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices. A derivatization step is employed to increase the volatility and thermal stability of the analyte.
1. Principle
Gas chromatography (GC) separates volatile compounds in the gas phase. Since benzoic acids are polar and have low volatility, they are often derivatized to form more volatile esters.[3] In this protocol, this compound is converted to its methyl ester. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer (MS). The MS provides high selectivity by monitoring specific fragment ions of the analyte.
2. Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)
-
Methanol (anhydrous, GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Trimethylsilyldiazomethane (TMS-diazomethane) solution in diethyl ether (Derivatizing agents)
-
Internal Standard (IS) (e.g., 4-fluorobenzoic acid)
-
Sodium sulfate (anhydrous)
-
Volumetric flasks, pipettes, and GC vials with inserts
3. Instrumentation
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Data acquisition and processing software.
4. Experimental Protocol
4.1. Preparation of Standard and Sample Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by adding appropriate aliquots of the this compound stock solution and a constant amount of the internal standard stock solution to GC vials.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., dichloromethane). Add a known amount of the internal standard to the extract.
4.2. Derivatization
-
Evaporate the solvent from the standard and sample solutions to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Alternative Derivatization (TMS-diazomethane):
-
Re-dissolve the dried residue in a small volume of methanol/diethyl ether.
-
Add TMS-diazomethane solution dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent with a few drops of acetic acid.
4.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
4.4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.
-
Quantify the analyte in the sample using the internal standard method.
5. Quantitative Data Summary
The following table summarizes the expected performance characteristics of this GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
References
Application Notes and Protocols for High-Throughput Screening of 3-(Trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzoic acid and its derivatives represent a promising class of small molecules in drug discovery. The trifluoromethoxy group imparts unique physicochemical properties, including high metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[1][2] These derivatives have shown potential as anti-inflammatory, analgesic, and antibacterial agents.[2][3] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds with desired biological activities.[4][5]
These application notes provide detailed protocols for performing HTS assays to identify and characterize this compound derivatives that modulate specific biological pathways, such as fatty acid biosynthesis and the NF-κB signaling pathway.
Data Presentation
Table 1: Antibacterial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against Gram-positive bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Compound ID | Derivative Substitution | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) |
| TFMBA-001 | 4-bromo-3-trifluoromethyl | 0.5 | 1 |
| TFMBA-002 | 3,5-bis(trifluoromethyl) | 1 | 2 |
| TFMBA-003 | 3-trifluoromethyl-4-chloro | 2 | 4 |
| TFMBA-004 | 3-trifluoromethoxy | 2 | 2 |
| TFMBA-005 | 3-trifluoromethyl-5-bromo | 0.5 | 1 |
Data compiled from literature reports on similar benzoic acid derivatives.[3]
Table 2: Inhibition of SIRT5 by Benzoic Acid Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values for selected benzoic acid derivatives against Sirtuin 5 (SIRT5), a potential therapeutic target.
| Compound ID | Derivative | IC50 (µM) |
| BA-SIRT5-01 | 2-hydroxy-4-(3-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid | 5.3 |
| BA-SIRT5-02 | Thyroxine | 2.2 |
| BA-SIRT5-03 | Anthralin | 0.1 |
| BA-SIRT5-04 | Methacycline | 3.6 |
Data is based on screening of benzoic acid derivatives against SIRT5 and related compounds.[6]
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Fatty Acid Biosynthesis
This protocol describes a cell-based fluorescence assay to screen for this compound derivatives that inhibit fatty acid uptake, a key process in fatty acid biosynthesis.[7][8]
Materials:
-
Yeast strain expressing a mammalian fatty acid transport protein (e.g., S. cerevisiae fat1Δfaa1Δ expressing mmFATP2).[7][8]
-
This compound derivative library dissolved in DMSO.
-
96-well or 384-well microplates.
-
Fluorescence microplate reader.
-
Trypan blue solution.
Methodology:
-
Cell Preparation: Culture the yeast cells to the mid-log phase. Harvest, wash, and resuspend the cells in assay buffer to the desired density.
-
Compound Plating: Dispense the this compound derivatives from the library into the microplate wells. Include positive controls (e.g., a known fatty acid uptake inhibitor) and negative controls (DMSO only).
-
Cell Dispensing: Add the prepared yeast cell suspension to each well of the microplate.
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow for compound uptake.
-
Fluorescent Substrate Addition: Add the fluorescent fatty acid analog (C1-BODIPY-C12) to all wells.
-
Quenching: After a 15-minute incubation with the fluorescent substrate, add trypan blue solution to quench the extracellular fluorescence.[7][8]
-
Fluorescence Measurement: Immediately read the intracellular fluorescence on a microplate reader (Excitation/Emission ~485/520 nm for BODIPY-C12).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hit" compounds that show significant inhibition of fluorescence.
Protocol 2: Cell-Based HTS for Modulators of the NF-κB Signaling Pathway
This protocol outlines a reporter gene assay to screen for this compound derivatives that modulate the NF-κB signaling pathway, which is critical in inflammation.
Materials:
-
A stable cell line containing an NF-κB-driven reporter gene (e.g., HEK293 cells with a luciferase or GFP reporter).
-
This compound derivative library dissolved in DMSO.
-
Cell culture medium and supplements.
-
Inducing agent (e.g., TNFα or IL-1β) to activate the NF-κB pathway.[9]
-
96-well or 384-well clear-bottom white microplates.
-
Luminometer or fluorescence plate reader.
-
Reagents for the reporter gene assay (e.g., luciferase substrate).
Methodology:
-
Cell Seeding: Seed the reporter cell line into the microplate wells and allow them to attach overnight.
-
Compound Addition: Add the this compound derivatives to the wells. Include appropriate controls.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour.
-
Pathway Activation: Add the inducing agent (e.g., TNFα) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Signal Detection:
-
For luciferase reporters, add the luciferase substrate and measure luminescence.
-
For GFP reporters, measure fluorescence.
-
-
Data Analysis: Determine the effect of each compound on the induced reporter gene activity. "Hits" will be compounds that significantly inhibit or enhance the signal.
Mandatory Visualization
References
- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Based Screening Using High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-(trifluoromethoxy)benzoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The trifluoromethoxy group imparts unique properties such as high lipophilicity and metabolic stability, making it a desirable moiety in drug design.[1] The described synthetic route is a robust, three-step process commencing from the readily available starting material, methyl 3-hydroxybenzoate. The key transformation involves the formation of a xanthate intermediate, followed by an oxidative desulfurization-fluorination to install the trifluoromethoxy group. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This protocol is designed to be amenable to scale-up, focusing on practical and cost-effective reagents and procedures.
Introduction
The incorporation of the trifluoromethoxy (-OCF3) group into aromatic systems is a key strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a particularly useful intermediate for the synthesis of a variety of biologically active molecules. While several methods exist for the trifluoromethoxylation of phenols, not all are suitable for large-scale industrial production due to the use of hazardous reagents or harsh reaction conditions.[1] The protocol outlined herein is based on the oxidative desulfurization-fluorination of a xanthate derivative, a method recognized for its potential in industrial applications.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three main steps starting from methyl 3-hydroxybenzoate:
-
Xanthate Formation: Reaction of methyl 3-hydroxybenzoate with a base and carbon disulfide, followed by quenching with methyl iodide to form methyl 3-(((methylthio)carbonothioyl)oxy)benzoate.
-
Oxidative Desulfurization-Fluorination: Conversion of the xanthate to methyl 3-(trifluoromethoxy)benzoate using a suitable fluorinating agent and an oxidant.
-
Ester Hydrolysis: Hydrolysis of the methyl ester to the final product, this compound.
Quantitative Data Summary
The following table summarizes typical, non-optimized yields and purity data for each step of the synthesis, based on laboratory-scale experiments described in the literature for similar transformations. These values should be considered as a baseline for process development and optimization at a larger scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Xanthate Formation | Methyl 3-(((methylthio)carbonothioyl)oxy)benzoate | 90-95 | >95 (crude) |
| 2. Oxidative Desulfurization-Fluorination | Methyl 3-(trifluoromethoxy)benzoate | 60-70 | >98 (after column) |
| 3. Ester Hydrolysis | This compound | >95 | >99 (after recryst.) |
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors of appropriate volume, equipped with mechanical stirring, temperature control (heating/cooling jackets), reflux condensers, and addition funnels.
-
Reagents: Methyl 3-hydroxybenzoate, sodium hydride (or other suitable base), carbon disulfide, methyl iodide, N,N-dimethylformamide (DMF), diethyl ether, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), hydrogen fluoride-pyridine (70% HF), dichloromethane (DCM), sodium hydroxide, hydrochloric acid, ethyl acetate, hexanes, anhydrous magnesium sulfate.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves. Operations involving HF-pyridine require specialized PPE and handling procedures in a well-ventilated fume hood.
Step 1: Synthesis of Methyl 3-(((methylthio)carbonothioyl)oxy)benzoate (Xanthate Intermediate)
Protocol:
-
Reactor Setup: Charge a clean, dry reactor with a nitrogen atmosphere with anhydrous N,N-dimethylformamide (DMF, 5 L per kg of methyl 3-hydroxybenzoate).
-
Base Addition: Cool the DMF to 0-5 °C and add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Substrate Addition: Slowly add a solution of methyl 3-hydroxybenzoate (1.0 equivalent) in anhydrous DMF via an addition funnel over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Carbon Disulfide Addition: After the addition is complete, stir the mixture for 30 minutes at 0-5 °C. Then, add carbon disulfide (1.2 equivalents) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Alkylation: Stir the reaction mixture at room temperature for 2 hours. Cool the mixture back to 0-5 °C and add methyl iodide (1.2 equivalents) dropwise, keeping the temperature below 10 °C.
-
Reaction Completion and Quench: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by slowly pouring it into ice-water (20 L per kg of starting material).
-
Extraction and Wash: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 5 L). Combine the organic layers and wash with water (2 x 5 L) and brine (1 x 5 L).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude xanthate as an oil or solid. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of Methyl 3-(trifluoromethoxy)benzoate
Protocol:
-
Reactor Setup: In a reactor suitable for use with HF-pyridine (e.g., a specialized polymer-lined reactor), charge anhydrous dichloromethane (DCM, 10 L per kg of xanthate) under a nitrogen atmosphere.
-
Reagent Addition: Cool the DCM to -78 °C (dry ice/acetone bath). Slowly add hydrogen fluoride-pyridine (70% HF, 10 equivalents of HF) via a cannula or specialized addition funnel.
-
Oxidant Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 3 equivalents) portion-wise, maintaining the temperature at -78 °C.
-
Substrate Addition: Slowly add a solution of the xanthate from Step 1 (1.0 equivalent) in anhydrous DCM via an addition funnel over 1-2 hours.
-
Reaction Progression: Allow the reaction to slowly warm to 0 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or 19F NMR.
-
Quench: Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and aqueous sodium bicarbonate solution until the pH is neutral.
-
Extraction and Wash: Separate the organic layer and extract the aqueous layer with DCM (2 x 5 L). Combine the organic layers and wash with water and brine.
-
Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(trifluoromethoxy)benzoate.
Step 3: Synthesis of this compound
Protocol:
-
Reactor Setup: Charge a reactor with the methyl 3-(trifluoromethoxy)benzoate from Step 2 (1.0 equivalent) and a 1:1 mixture of methanol and water (10 L per kg of ester).
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and cool to 0-5 °C. Acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Precipitation and Filtration: A white precipitate will form. Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Collect the solid by filtration and wash the filter cake with cold water.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and practical approach involves the O-trifluoromethylation of a 3-hydroxybenzoic acid precursor. Key strategies include:
-
Two-Step via Carboxydifluoromethylation: A robust method where the phenolic hydroxyl group of a 3-hydroxybenzoate ester is first reacted with a difluoroacetate reagent, followed by a silver-catalyzed decarboxylative fluorination.[1][2]
-
Two-Step via Xanthate Intermediate: An improved method involving the conversion of the phenol to a xanthate, which is then subjected to O-trifluoromethylation under mild conditions.[3]
-
Direct O-Trifluoromethylation: This route uses highly reactive electrophilic or radical reagents. However, it can be challenging due to the hard nature of the phenolic oxygen, often resulting in lower yields and side reactions.[1][4]
To prevent the carboxylic acid moiety from interfering with the reaction, it is highly recommended to use the ester form of the starting material, such as methyl 3-hydroxybenzoate, and then hydrolyze the ester in the final step.
Q2: Why is the yield of direct O-trifluoromethylation of phenols often low?
Direct O-trifluoromethylation is challenging due to the "hard" nucleophilic character of the phenolic oxygen.[1] This can lead to several issues:
-
Competing C-Trifluoromethylation: Electrophilic reagents may preferentially react with the softer, electron-rich aromatic ring rather than the hydroxyl group.[4][5]
-
Reagent Reactivity and Stability: Many direct trifluoromethoxylation reagents are highly reactive, thermally unstable, or require harsh conditions (e.g., cryogenic temperatures), which can be difficult to control and scale.[4][5]
-
Oxidative Side Reactions: Radical-based methods can be complicated by single-electron transfer (SET) processes, especially with electron-rich aromatic systems, limiting the substrate scope.[6]
Q3: What are the most common impurities I should look for?
Common impurities depend on the synthetic route but may include:
-
Unreacted starting material (e.g., methyl 3-hydroxybenzoate).
-
Isomeric byproducts from C-trifluoromethylation at positions ortho or para to the hydroxyl group.
-
Bis-trifluoromethoxylated products, where the reagent reacts more than once with the aromatic ring.[5]
-
Byproducts from the decomposition of the trifluoromethoxylation reagent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Moisture sensitivity of trifluoromethoxylation reagents or degradation of fluorinating agents (e.g., Selectfluor).2. Poor Catalyst Activity: Deactivation of the silver catalyst in decarboxylative fluorination.3. Incorrect Reaction Temperature: Many protocols require specific, often low, temperatures to control reactivity.[4][5]4. Insufficient Base: Incomplete deprotonation of the phenol starting material. | 1. Use freshly opened or properly stored reagents. Handle moisture-sensitive compounds under an inert atmosphere (N₂ or Ar).2. Use a fresh source of silver catalyst (e.g., AgNO₃). Ensure additives like triflic acid are present if the protocol requires them.[1]3. Strictly adhere to the specified temperature profile for the reaction.4. Ensure the correct stoichiometry and strength of the base (e.g., triethylamine) is used.[3] |
| Incomplete Reaction | 1. Insufficient Reagent: Stoichiometry of the trifluoromethoxylation or fluorinating reagent is too low.2. Short Reaction Time: The reaction may require a longer duration to reach completion.3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system. | 1. Increase the equivalents of the limiting reagent. Perform a small-scale trial to find the optimal stoichiometry.2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.3. Consider using a co-solvent or a different solvent system to improve solubility. For two-phase systems, ensure vigorous stirring.[1] |
| Formation of Significant Side Products (e.g., C-trifluoromethylation) | 1. Highly Reactive Reagent: The trifluoromethoxylation reagent is too electrophilic, leading to attack on the aromatic ring.[4][5]2. Incorrect Reaction Conditions: Temperature or solvent may favor undesired reaction pathways. | 1. Switch to a milder, two-step method such as the xanthate or carboxydifluoromethylation route, which are designed for selective O-functionalization.[1][3]2. Optimize reaction conditions; lower temperatures often increase selectivity for O-trifluoromethylation. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Isomeric impurities or unreacted starting material may co-elute during column chromatography.2. Formation of Emulsions during Workup: Difficulty in separating aqueous and organic layers. | 1. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or subsequent purification step.2. Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. If necessary, filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Carboxydifluoromethylation
This method is based on the O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination.[1][2] It avoids many of the harsh reagents used in direct trifluoromethoxylation.
Step A: Synthesis of Methyl 3-(2,2-difluoro-2-phenoxyacetoxy)benzoate
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent (e.g., DMF/water mixture), add a base (e.g., K₂CO₃, 2.0 eq).
-
Add sodium bromodifluoroacetate (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aryloxydifluoroacetic acid intermediate.
Step B: Synthesis of Methyl 3-(trifluoromethoxy)benzoate
-
In a biphasic solvent system (e.g., PhCF₃/H₂O, 10:1 v/v), dissolve the intermediate from Step A (1.0 eq).[1]
-
Add Selectfluor II (2.0 eq) and a catalytic amount of silver nitrate (AgNO₃, 10 mol%).
-
Add triflic acid (3.0 eq) as an additive.[1]
-
Stir the mixture vigorously at room temperature, monitoring by TLC or ¹⁹F NMR.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate. Purify by column chromatography to obtain methyl 3-(trifluoromethoxy)benzoate.
Step C: Hydrolysis to this compound
-
Dissolve the purified ester from Step B in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the final product, this compound.
Visualizations
General Workflow for Synthesis
This diagram illustrates the recommended two-step synthesis pathway, including the crucial protection and deprotection steps for the carboxylic acid group.
Caption: Recommended two-step synthesis workflow for this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving low yield issues during the synthesis.
Caption: Troubleshooting flowchart for addressing low yield in synthesis.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzoic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-(trifluoromethoxy)benzoic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound esters?
A1: The primary challenges stem from the electronic properties of the 3-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which deactivates the carboxylic acid functional group. This reduced reactivity can lead to slower reaction times and lower yields compared to the esterification of benzoic acid or benzoic acids with electron-donating substituents. Additionally, as with any esterification, achieving high purity and managing potential side reactions are key considerations.
Q2: Is the trifluoromethoxy group stable under typical esterification conditions?
A2: The trifluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions, including the acidic or basic environments often used for esterification.[1] It exhibits greater stability compared to other fluorine-containing substituents when heated or exposed to acidic or alkaline conditions.[1] However, extremely harsh conditions (e.g., very high temperatures in the presence of strong nucleophiles or electrophiles) should be approached with caution to avoid potential degradation.
Q3: What are the most common methods for synthesizing this compound esters?
A3: The most common methods include:
-
Fischer-Speier Esterification: This classic method involves reacting this compound with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid for reaction with the alcohol. This method is often performed under milder conditions.
-
Acid Chloride or Anhydride Formation: The benzoic acid can be converted to a more reactive acid chloride or anhydride, which then readily reacts with the alcohol. This is a two-step process but can be very effective for difficult esterifications.
Q4: How does the position of the trifluoromethoxy group affect the reactivity?
A4: The position of the -OCF3 group on the benzene ring influences the electronic environment of the carboxylic acid. In the meta-position (3-position), the electron-withdrawing effect is primarily inductive, which deactivates the carboxyl group. While this deactivation can make the reaction more challenging than with unsubstituted benzoic acid, it is generally less pronounced than the combined inductive and resonance effects that would be observed with ortho- or para-substitution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction time or temperature.2. Inactive catalyst.3. Poor quality of starting materials (acid or alcohol).4. Presence of water in the reaction mixture. | 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC.2. Use a fresh or different acid catalyst. Consider using a solid acid catalyst for easier separation.3. Ensure starting materials are pure and dry.4. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves. |
| Incomplete Reaction (Starting Material Remains) | 1. Equilibrium has been reached.2. Insufficient catalyst.3. Deactivation of the carboxylic acid by the -OCF3 group. | 1. Use a large excess of the alcohol to shift the equilibrium towards the product. Remove water as it forms.2. Increase the catalyst loading.3. Switch to a more forcing method, such as conversion to the acid chloride followed by reaction with the alcohol. |
| Formation of Multiple Spots on TLC | 1. Presence of unreacted starting materials.2. Formation of byproducts. | 1. Compare the spots with the starting materials. If starting material is present, see "Incomplete Reaction".2. Isolate and characterize the byproducts if possible. Common byproducts in esterifications can include ethers from the alcohol (especially with strong acids and high temperatures) or self-condensation products. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product and impurities during chromatography.3. Product is too volatile for high-vacuum distillation. | 1. Add brine to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase.3. Use a lower vacuum or consider alternative purification methods like recrystallization if the ester is a solid. |
| Product Hydrolyzes Back to Carboxylic Acid | 1. Presence of excess water during workup or storage. | 1. Ensure all workup steps are performed with anhydrous solvents where necessary. Dry the final product thoroughly and store it in a desiccator. |
Quantitative Data
The following tables summarize reaction conditions and yields for the esterification of benzoic acid and its derivatives. Data for this compound is limited in the literature; therefore, data for the structurally similar 3-(trifluoromethyl)benzoic acid is also provided for comparison.
Table 1: Esterification of Benzoic Acid Derivatives with Methanol using a Zr/Ti Solid Acid Catalyst
| Substituent | Position | Yield (%) |
| H | - | 95.2 |
| 3-CF₃ | meta | 86.4 |
| 4-CF₃ | para | 88.2 |
| 2-CF₃ | ortho | 29.1 |
Reaction Conditions: Benzoic acid derivative (2 mmol), methanol (15 mL), Zr/Ti solid acid catalyst, reflux at 120°C for 24 hours. (Data adapted from a study on a series of methyl benzoates.[3])
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate via Fischer Esterification
This protocol is adapted from a standard procedure for the synthesis of methyl benzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. Add a few boiling chips.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution to neutralize any unreacted acid and the catalyst. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound esters via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: Logical steps for troubleshooting low yield in esterification reactions.
References
Technical Support Center: Derivatization of 3-(Trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group during common derivatization reactions?
A1: The trifluoromethoxy group is known to be highly stable under a wide range of reaction conditions. It is generally resistant to cleavage by acids, bases, and common nucleophiles used in standard derivatization procedures such as esterification, amidation, and acyl chloride formation. Therefore, side reactions involving the degradation of the -OCF3 group are not typically observed.
Q2: What are the most common side reactions to expect when derivatizing this compound?
A2: The side reactions are generally those typical for carboxylic acid derivatizations and are not specific to the trifluoromethoxy substituent. These can include:
-
Incomplete reaction: Leaving unreacted starting material.
-
Formation of symmetrical anhydrides: Especially when using activating agents for amidation or esterification.
-
Side reactions of coupling reagents: For example, the formation of N-acylurea from DCC.
-
Elimination reactions: Dehydration of the alcohol reactant under harsh acidic conditions during esterification.
-
Hydrolysis: The derivatives (esters, amides, acyl chlorides) can hydrolyze back to the carboxylic acid if water is present.
Q3: Does the trifluoromethoxy group affect the reactivity of the carboxylic acid?
A3: Yes, the trifluoromethoxy group is electron-withdrawing, which increases the acidity of the carboxylic acid proton. This can make the carboxylate a better leaving group and can influence the reaction rates of derivatization reactions.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield of the desired ester.
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards products (Fischer Esterification) | Use a large excess of the alcohol. Remove water as it forms using a Dean-Stark apparatus or a drying agent. |
| Incomplete activation of the carboxylic acid (Coupling agent mediated) | Ensure the coupling agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric amount. Add a catalyst like DMAP. |
| Steric hindrance from the alcohol | Use a less hindered alcohol if possible. Increase reaction time and/or temperature. |
| Presence of water in reactants or solvent | Use anhydrous solvents and reagents. Dry the starting this compound thoroughly. |
Problem: Presence of unreacted this compound in the product mixture.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gradually increase the temperature. |
| Catalyst deactivation | Ensure the acid catalyst (for Fischer esterification) is not neutralized. Add a fresh portion of the catalyst if needed. |
Problem: Formation of a white precipitate that is difficult to filter (when using DCC).
| Possible Cause | Suggested Solution |
| Formation of dicyclohexylurea (DCU) | This is a common byproduct of DCC-mediated reactions. Filter the reaction mixture cold to maximize precipitation of DCU. If the product is soluble in a non-polar solvent like hexane, precipitation of DCU can be enhanced. |
Amidation Reactions
Problem: Low amide yield.
| Possible Cause | Suggested Solution |
| Poor activation of the carboxylic acid | Use an efficient coupling reagent system (e.g., HBTU/HOBt, HATU, or SOCl₂ to form the acyl chloride in situ). Ensure the reagents are of high quality. |
| Basicity of the amine | Less nucleophilic amines (e.g., anilines) may require longer reaction times, higher temperatures, or more potent activating agents. |
| Side reaction of the coupling reagent | For carbodiimide reagents, the formation of N-acylurea can compete with amide formation. Add HOBt or HOAt to suppress this side reaction. |
Problem: Difficulty in removing the coupling agent byproducts.
| Possible Cause | Suggested Solution |
| Water-soluble byproducts (from EDC) | Perform an aqueous workup, washing the organic layer with dilute acid and/or base to remove the urea byproduct and any unreacted amine or acid. |
| Insoluble byproducts (from DCC) | Filter the reaction mixture. If the product is soluble, dissolving the crude material in a suitable solvent and filtering again can remove residual DCU. |
Acyl Chloride Formation
Problem: Low yield of 3-(trifluoromethoxy)benzoyl chloride.
| Possible Cause | Suggested Solution |
| Incomplete reaction with chlorinating agent | Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Reflux the reaction mixture to ensure completion. |
| Hydrolysis of the acyl chloride | This reaction is highly sensitive to moisture. Use anhydrous conditions and handle the product under an inert atmosphere. |
| Decomposition at high temperatures | Avoid excessive heating during distillation. Purify by vacuum distillation if the product is high-boiling. |
Problem: The product is dark-colored.
| Possible Cause | Suggested Solution |
| Side reactions at high temperatures | Use a milder chlorinating agent like oxalyl chloride instead of thionyl chloride. Perform the reaction at a lower temperature. |
| Impurities in the starting material | Purify the starting this compound by recrystallization before use. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of substituted benzoic acids, which can be used as a starting point for the derivatization of this compound.
| Derivatization | Reagents/Catalyst | Solvent | Temp. | Time | Typical Yield | Potential Side Products |
| Esterification (Fischer) | H₂SO₄ (cat.), excess EtOH | Ethanol | Reflux | 4-24 h | 70-90% | Unreacted acid, ether from alcohol dehydration |
| Esterification (Steglich) | DCC, DMAP (cat.), Alcohol | CH₂Cl₂ | RT | 2-12 h | 80-95% | Dicyclohexylurea (DCU), N-acylurea |
| Amidation | HBTU, DIPEA, Amine | DMF | RT | 1-4 h | 85-98% | Unreacted acid, tetramethylurea |
| Acyl Chloride Formation | SOCl₂ (excess) | Neat or Toluene | Reflux | 1-3 h | >90% | Unreacted acid, colored impurities |
Experimental Protocols
Synthesis of Ethyl 3-(trifluoromethoxy)benzoate (Esterification)
Method: Fischer Esterification
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 24.2 mmol), ethanol (50 mL, excess), and concentrated sulfuric acid (0.5 mL, catalytic).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(trifluoromethoxy)benzoate.
-
Purify the crude product by vacuum distillation to yield a colorless oil.
Synthesis of N-Benzyl-3-(trifluoromethoxy)benzamide (Amidation)
Method: HBTU Coupling
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.85 mmol) in anhydrous DMF (15 mL).
-
Add HBTU (2.0 g, 5.34 mmol) and N,N-diisopropylethylamine (DIPEA) (1.7 mL, 9.70 mmol). Stir the mixture at room temperature for 15 minutes to activate the acid.
-
Add benzylamine (0.58 mL, 5.34 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide as a solid.
Synthesis of 3-(Trifluoromethoxy)benzoyl chloride (Acyl Chloride Formation)
Method: Using Thionyl Chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (5.0 g, 24.2 mmol) and thionyl chloride (5.3 mL, 72.6 mmol).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3-(trifluoromethoxy)benzoyl chloride. The product is a liquid that should be stored under an inert atmosphere.
Visualizations
Caption: General workflow for Fischer esterification of this compound.
Caption: Troubleshooting logic for low yield in amidation reactions.
Caption: Main and potential side reactions in acyl chloride formation.
Technical Support Center: Optimization of Reaction Conditions for 3-(Trifluoromethoxy)benzoic Acid Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 3-(trifluoromethoxy)benzoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling reactions of this compound and its derivatives, such as the corresponding boronic acids, aryl halides, or anilines.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling between a derivative of this compound (e.g., 3-(trifluoromethoxy)phenylboronic acid) and an aryl halide, but the yield is disappointingly low or no product is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst is crucial. Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[1] |
| Ineffective Base | The base is essential for the transmetalation step. The strength and solubility of the base matter. K₂CO₃ or Cs₂CO₃ are commonly used. For challenging couplings, stronger bases like K₃PO₄ may be more effective. The base should be finely powdered and anhydrous. |
| Unsuitable Solvent | The solvent system must be appropriate for the reactants and the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Ensure the solvent is degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature, consider increasing it to 80-110 °C. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures and in the presence of water. Using anhydrous conditions or converting the boronic acid to a more stable trifluoroborate salt can mitigate this issue.[1] |
| Side Reaction: Homocoupling | Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by carefully controlling the reaction stoichiometry and ensuring slow addition of the base. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
To a degassed mixture of the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., dioxane/water 4:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Problem 2: Poor Conversion in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination to couple an amine with a 3-(trifluoromethoxy)phenyl halide (or triflate) but are observing low conversion of your starting materials.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere. |
| Ligand Choice | The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction. For aryl chlorides, which are less reactive, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary.[2] |
| Base Strength and Steric Hindrance | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the specific amine and aryl halide. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction rate. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous. |
| Steric Hindrance | If either the amine or the aryl halide is sterically hindered, the reaction may require more forcing conditions, such as a more active catalyst system (e.g., a palladacycle precatalyst) and higher temperatures. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline
Under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the aniline (1.2 equiv), a suitable base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv). Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for 3-(trifluoromethoxy)phenylboronic acid?
A1: The most critical parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The trifluoromethoxy group is electron-withdrawing, which can affect the reactivity of the boronic acid. It is often beneficial to screen a variety of bulky, electron-rich phosphine ligands in combination with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water).
Q2: I am observing significant decarboxylation of my this compound starting material during a coupling reaction. How can I prevent this?
A2: Decarboxylation of benzoic acids can occur at elevated temperatures, especially in the presence of a base.[3] To minimize this, consider using milder reaction conditions if possible. Alternatively, you can perform the coupling on a derivative where the carboxylic acid is protected as an ester. The ester can then be hydrolyzed post-coupling. Another approach is to explore decarboxylative coupling reactions, which are specifically designed to utilize the carboxylic acid as a leaving group.[3]
Q3: Can I use this compound directly in a Chan-Lam or Ullmann-type coupling?
A3: While Chan-Lam and Ullmann couplings are powerful methods for forming C-N and C-O bonds, using a carboxylic acid directly can be challenging due to its acidity.[4][5] The acidic proton can interfere with the basic conditions typically required for these reactions. It is more common to use derivatives such as the corresponding boronic acid (for Chan-Lam) or aryl halide (for Ullmann). If you wish to couple the benzoic acid directly, a decarboxylative coupling strategy might be more appropriate.
Q4: What is the role of the trifluoromethoxy group in these coupling reactions?
A4: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property can influence the reactivity of the aromatic ring. For instance, in a Suzuki-Miyaura coupling where the trifluoromethoxy-substituted compound is the aryl halide, the electron-withdrawing nature of the -OCF₃ group can make the C-X bond more susceptible to oxidative addition to the palladium catalyst, potentially accelerating the reaction. Conversely, when it is on the boronic acid partner, it can affect the transmetalation step.
Q5: My reaction mixture turns black, and I get a low yield. What does this indicate?
A5: The formation of a black precipitate, often referred to as palladium black, is indicative of catalyst decomposition. This can be caused by the presence of oxygen, moisture, or impurities in the reaction mixture, or by using a reaction temperature that is too high for the stability of the catalyst complex. To troubleshoot this, ensure your reaction setup is properly purged with an inert gas, use anhydrous and degassed solvents, and consider if a lower reaction temperature or a more stable catalyst/ligand system could be employed.
Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
troubleshooting purification of 3-(trifluoromethoxy)benzoic acid by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(trifluoromethoxy)benzoic acid using chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy. Key properties include its acidic nature due to the carboxylic acid group, its solubility in various organic solvents, and its melting point. The trifluoromethoxy group enhances its solubility in many organic solvents.[1]
Q2: Which chromatographic technique is most suitable for purifying this compound?
A2: Both normal-phase and reverse-phase column chromatography can be effective. The choice depends on the nature of the impurities. Normal-phase chromatography on silica gel is common for separating less polar impurities. Reverse-phase chromatography is advantageous for separating highly polar impurities or if the crude product has poor solubility in typical normal-phase eluents.
Q3: My this compound is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
A3: Peak tailing of acidic compounds like this compound on silica gel is often caused by strong polar interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.1-1%) of an acidic modifier, such as acetic acid or formic acid, to your mobile phase. This suppresses the ionization of the benzoic acid, reducing the strong interaction and leading to more symmetrical peaks.
Q4: How do I choose an appropriate solvent system (mobile phase) for purification?
A4: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound in thin-layer chromatography (TLC) analysis.
-
For Normal-Phase (Silica Gel): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. A typical starting point could be a 9:1 to 4:1 mixture of hexane:ethyl acetate.
-
For Reverse-Phase (C18): Use a polar solvent system like water/acetonitrile or water/methanol. Typically, a gradient is used, starting with a higher water content and increasing the organic solvent percentage. A small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to improve peak shape.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic purification of this compound.
Issue 1: Poor Separation of Product from Impurities
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is either too high (all compounds elute quickly) or too low (compounds do not move). Systematically vary the solvent ratio based on preliminary TLC analysis to achieve good separation between the product and impurity spots. |
| Co-eluting Impurities | The impurities have similar polarity to the product. Try a different solvent system (e.g., switch from ethyl acetate to dichloromethane as the polar component). If using normal-phase, consider switching to reverse-phase chromatography, or vice versa. |
| Column Overload | Too much sample was loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
Issue 2: Product is Not Eluting from the Column (Normal-Phase)
| Possible Cause | Solution |
| Mobile Phase Polarity is Too Low | The solvent system is not polar enough to displace the acidic compound from the silica gel. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, add a more polar solvent like methanol (1-5%) to the eluent. |
| Strong Adsorption to Stationary Phase | The carboxylic acid is strongly bound to the silica gel. Add 0.5-1% acetic or formic acid to the mobile phase to reduce the strong polar interactions. |
| Insoluble Product | The product may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure the chosen eluent system is one in which the product is soluble. Consider changing the solvent system entirely. |
Physicochemical Data
A summary of key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Melting Point | 90-94 °C | [1] |
| pKa | 3.82 ± 0.10 (Predicted) | [2] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in methanol and various organic solvents | [1][2] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give an Rf value of ~0.3 for the desired compound. A common mobile phase is a mixture of hexane and ethyl acetate, with 0.5% acetic acid added to prevent tailing.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "slurry method" with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate key workflows and concepts in the purification process.
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Logic for Peak Tailing.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 3-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by its molecular structure, which includes a carboxylic acid group, a phenyl ring, and a trifluoromethoxy group. Key properties include:
-
pKa: The predicted pKa of this compound is approximately 3.82. This indicates it is a weak acid, and its solubility in aqueous solutions is highly pH-dependent.
-
logP: The predicted octanol-water partition coefficient (XLogP3-AA) is 2.7. This value suggests that the compound is moderately lipophilic, favoring solubility in organic solvents over water.
-
Molecular Structure: The presence of the polar carboxylic acid group allows for hydrogen bonding and deprotonation to form a more soluble salt. The trifluoromethoxy group is electron-withdrawing and increases the lipophilicity of the molecule.
Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Predicted pKa | 3.82 | Solubility in aqueous media increases significantly at pH > 4. |
| Predicted XLogP3-AA | 2.7 | Moderately lipophilic; favors organic solvents. |
| Molecular Weight | 206.12 g/mol | - |
| Melting Point | 89-92 °C | Solid at room temperature, requiring dissolution for most reactions. |
Q2: In which common organic solvents is this compound soluble?
A2: While specific quantitative data is limited in publicly available literature, this compound is generally reported to be soluble in a range of common organic solvents.[1] Based on its structure and the behavior of similar compounds like 3-(trifluoromethyl)benzoic acid, which readily dissolves in ethanol, acetone, and dichloromethane, a similar trend can be expected. It is known to be soluble in methanol.
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Polarity |
| Methanol | Soluble | Polar Protic |
| Ethanol | Expected to be Soluble | Polar Protic |
| Isopropanol | Expected to be Soluble | Polar Protic |
| Acetonitrile | Expected to be Soluble | Polar Aprotic |
| Tetrahydrofuran (THF) | Expected to be Soluble | Polar Aprotic |
| Dimethylformamide (DMF) | Expected to be Soluble | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | Expected to be Soluble | Polar Aprotic |
| Dichloromethane (DCM) | Expected to be Soluble | Polar Aprotic |
| Toluene | Expected to have Lower Solubility | Nonpolar |
| Water | Sparingly Soluble | Polar Protic |
Q3: Why is this compound poorly soluble in water?
A3: The low aqueous solubility of this compound is due to the presence of the large, nonpolar phenyl ring and the lipophilic trifluoromethoxy group, which dominate over the polar carboxylic acid group at neutral pH.
II. Troubleshooting Guides
This section provides systematic approaches to address common solubility issues encountered during reactions involving this compound.
A. Issue: The compound does not dissolve in the chosen reaction solvent.
This is a frequent challenge. The following workflow can help you select an appropriate solvent system.
Caption: Troubleshooting workflow for solvent selection.
B. Issue: The reaction is sluggish or incomplete due to poor solubility.
Even if the compound appears to dissolve, low concentrations can lead to poor reaction kinetics. The following strategies can enhance reaction rates.
Caption: Strategies to enhance sluggish reactions.
III. Experimental Protocols
A. Protocol 1: pH Adjustment for Solubilization in Aqueous Media
This protocol is suitable for reactions where the presence of a base is tolerated.
Objective: To dissolve this compound in an aqueous medium by converting it to its more soluble sodium salt.
Materials:
-
This compound
-
Aqueous reaction solvent (e.g., water, water/co-solvent mixture)
-
1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
Procedure:
-
Suspend this compound in the desired aqueous solvent.
-
While stirring, slowly add the basic solution (NaOH or NaHCO₃) dropwise.
-
Monitor the pH of the mixture continuously.
-
Continue adding the base until the solid completely dissolves. The pH should be greater than 4. A final pH of 5-6 is often sufficient.
-
Proceed with the addition of other reagents.
Troubleshooting:
-
Precipitation upon addition of other reagents: The added reagent might be acidic, causing the pH to drop and the benzoic acid to precipitate. Re-adjust the pH as needed.
-
Base incompatibility: Ensure the chosen base does not interfere with your reaction. For sensitive substrates, a weaker base like NaHCO₃ is preferable to a strong base like NaOH.
B. Protocol 2: Utilizing a Co-solvent System
This method is applicable to both aqueous and non-aqueous reactions where a single solvent is insufficient.
Objective: To improve the solubility of this compound by using a mixture of solvents.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene, water)
-
Co-solvent with high dissolving power (e.g., DMF, DMSO, ethanol)
Procedure:
-
Attempt to dissolve this compound in the primary reaction solvent.
-
If solubility is poor, add the co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.
-
Gentle heating or sonication can be applied to aid dissolution.
-
Continue adding the co-solvent until the solid is fully dissolved.
-
Note the final solvent ratio for reproducibility.
Troubleshooting:
-
Reaction incompatibility: Ensure the co-solvent does not react with any of the reagents or catalysts.
-
Product isolation issues: The high boiling point of some co-solvents (e.g., DMF, DMSO) can complicate product purification. Choose a co-solvent with a boiling point that allows for easy removal if possible.
C. Protocol 3: In-situ Salt Formation for Improved Reactivity
This protocol is particularly useful for reactions like esterifications where the carboxylate is the reactive species.
Objective: To generate the soluble carboxylate salt of this compound within the reaction mixture.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Other reaction components (e.g., alcohol, coupling agent for esterification)
Procedure:
-
Dissolve or suspend this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of the base and stir for 15-30 minutes at room temperature. A clear solution should form as the salt is generated.
-
Proceed with the addition of the other reagents for the desired transformation.
Troubleshooting:
-
Side reactions: The chosen base may cause side reactions with other functional groups present in the reactants.
-
Stoichiometry: Ensure accurate stoichiometry of the base to avoid complications in the reaction or work-up.
D. Protocol 4: Phase-Transfer Catalysis (PTC) for Biphasic Reactions
This method is ideal for reactions between a water-soluble nucleophile and an organic-soluble electrophile, or vice-versa, where this compound has limited solubility in one of the phases.
Objective: To facilitate the reaction between 3-(trifluoromethoxy)benzoate anion (in the aqueous phase) and an organic-soluble reactant.
Materials:
-
This compound
-
Water
-
A water-immiscible organic solvent (e.g., toluene, dichloromethane)
-
A base (e.g., NaOH, K₂CO₃)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), Aliquat 336)
-
Organic-soluble reactant
Procedure:
-
Dissolve this compound and the base in water to form the aqueous phase containing the carboxylate salt.
-
In a separate flask, dissolve the organic-soluble reactant in the organic solvent.
-
Combine the aqueous and organic phases in a reaction vessel equipped with vigorous stirring.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Heat the biphasic mixture with vigorous stirring to ensure efficient transfer of the carboxylate anion into the organic phase for the reaction to occur.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
Troubleshooting:
-
Catalyst poisoning: Certain impurities can deactivate the phase-transfer catalyst.
-
Emulsion formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion, making phase separation difficult during work-up. Reducing the stirring speed or adding brine can help break the emulsion.
-
Catalyst choice: The efficiency of the reaction can be highly dependent on the choice of the phase-transfer catalyst. Screening different catalysts may be necessary.[2]
Caption: General mechanism of Phase-Transfer Catalysis.
References
preventing decomposition of 3-(trifluoromethoxy)benzoic acid during reactions
Welcome to the technical support center for 3-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and presence of 3-hydroxybenzoic acid in product mixture. | Decomposition of the trifluoromethoxy group. The trifluoromethoxy group can be labile under strongly acidic or basic conditions, leading to hydrolysis. | - Avoid strong, non-nucleophilic bases. If a base is required, consider using a milder, hindered base like N,N-diisopropylethylamine (DIPEA) instead of strong bases like sodium hydroxide or potassium hydroxide. - Avoid strong Lewis acids. Catalysts such as antimony pentachloride (SbCl₅) in the presence of HF have been shown to cause cleavage of the trifluoromethyl group and should be avoided.[1] - Use mild coupling reagents for amide bond formation. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally effective under milder conditions.[2] - For esterification, consider carbodiimide-mediated methods. Using reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can proceed under neutral and mild conditions.[3] |
| Inconsistent reaction outcomes or unexpected side products. | Reaction temperature is too high. Elevated temperatures can promote decomposition pathways. | - Maintain a low to moderate reaction temperature. Whenever possible, conduct reactions at room temperature or below. If heating is necessary, carefully control the temperature and reaction time. The thermal decomposition of benzoic acid itself begins at elevated temperatures (around 475 °C), though the trifluoromethoxy substituent may alter this.[4] |
| Difficulty purifying the final product due to polar impurities. | Formation of 3-hydroxybenzoic acid. This byproduct is more polar than the starting material and the desired product, which can complicate purification. | - Optimize reaction conditions to minimize its formation (see above). - Utilize appropriate purification techniques. Flash column chromatography on silica gel can be effective for separating the less polar desired product from the more polar 3-hydroxybenzoic acid. An acidic wash (e.g., with dilute HCl) during workup can help remove basic impurities, but care should be taken not to induce hydrolysis of the desired product.[5] |
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group on this compound?
The trifluoromethoxy group is generally considered to be metabolically stable and robust due to the high strength of the carbon-fluorine bonds.[6] However, it is not completely inert. It can be susceptible to cleavage under harsh chemical conditions, particularly in the presence of strong acids (especially Lewis acids) and strong bases.[1]
Q2: What are the primary decomposition products of this compound?
The most likely decomposition product resulting from the cleavage of the trifluoromethoxy group is 3-hydroxybenzoic acid. This occurs via the hydrolysis of the C-O bond of the trifluoromethoxy ether linkage.
Q3: Which analytical methods are best for detecting the decomposition of this compound?
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for monitoring the integrity of the trifluoromethoxy group. The appearance of new fluorine-containing signals or a decrease in the intensity of the signal corresponding to the -OCF₃ group can indicate decomposition.[7][8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This method is excellent for identifying and quantifying both the starting material and potential decomposition products like 3-hydroxybenzoic acid in the reaction mixture. A reversed-phase HPLC method can effectively separate these compounds.[9][10]
Q4: Are there specific amide coupling reagents that should be avoided?
While most modern peptide coupling reagents are designed to be mild, conditions that generate strongly acidic or basic microenvironments should be used with caution. It is always advisable to perform a small-scale test reaction and analyze the crude product for signs of decomposition before proceeding with a larger scale synthesis. Reagents that require high temperatures for extended periods should also be used with care.
Q5: Can I use strong acids like sulfuric acid for esterification?
While Fischer esterification using a strong acid catalyst like sulfuric acid is a common method, it may pose a risk to the trifluoromethoxy group. If this method is employed, it is crucial to use a minimal amount of catalyst and monitor the reaction closely for the formation of 3-hydroxybenzoic acid. Milder methods like the Steglich esterification are generally preferred.[3]
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU, a mild and efficient coupling reagent.[2]
Materials:
-
This compound
-
Amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
- 10. researchgate.net [researchgate.net]
refining the protocol for the synthesis of 3-(trifluoromethoxy)benzoyl chloride
Welcome to the technical support center for the synthesis of 3-(trifluoromethoxy)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-(trifluoromethoxy)benzoyl chloride?
A1: The most prevalent and well-established method is the reaction of 3-(trifluoromethoxy)benzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][4]
Q2: Is a catalyst required for the reaction with thionyl chloride?
A2: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[2] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile and facilitates the conversion.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out by heating the mixture of this compound, an excess of thionyl chloride, and catalytic DMF under reflux.[2][5] The reflux temperature is determined by the boiling point of the chlorinating agent (for thionyl chloride, it is 76 °C). The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.[2]
Q4: How can I monitor the progress of the reaction?
A4: A simple way to monitor the reaction is to observe the cessation of gas evolution (HCl and SO₂). For more accurate monitoring, a small aliquot of the reaction mixture can be carefully quenched with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by techniques like TLC, GC, or ¹H NMR to check for the disappearance of the starting carboxylic acid.[2] Direct analysis of the acyl chloride by TLC can be unreliable due to its high reactivity and potential for hydrolysis on the silica plate.[2]
Q5: What is the best method for purifying the final product?
A5: The most common purification method for 3-(trifluoromethoxy)benzoyl chloride is fractional distillation under reduced pressure.[3][6] This separates the desired product from any remaining starting material, excess chlorinating agent, and non-volatile impurities. It is crucial to ensure all glassware is scrupulously dry to prevent hydrolysis of the product during distillation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive chlorinating agent (thionyl chloride or oxalyl chloride may have decomposed).2. Insufficient heating or reaction time.3. Presence of moisture in the reaction, which hydrolyzes the product back to the starting material.[2] | 1. Use freshly distilled or a new bottle of the chlorinating agent.[5]2. Ensure the reaction is maintained at a gentle reflux and extend the reaction time.3. Use oven-dried glassware and anhydrous solvents.[2] |
| Reaction Mixture Turns Dark or Black | 1. Overheating or prolonged reaction time leading to decomposition or polymerization.[5]2. Impurities in the starting material or reagents. | 1. Reduce the reaction temperature slightly or shorten the reaction time. Monitor the reaction progress more closely.2. Ensure the purity of the starting this compound and use high-purity reagents. |
| Product Decomposes During Distillation | 1. Distillation at atmospheric pressure, which may require temperatures high enough to cause decomposition.2. Presence of acidic impurities (e.g., residual HCl) that can catalyze polymerization.[6] | 1. Perform the distillation under reduced pressure to lower the boiling point.2. Before distillation, wash the crude product with a weak base (e.g., 5% sodium bicarbonate solution) to neutralize any acidic impurities. Ensure the product is thoroughly dried after washing.[7] |
| Low Isolated Yield After Work-up | 1. Loss of product due to its volatile nature during solvent removal.2. Hydrolysis of the product during aqueous work-up. | 1. Use a rotary evaporator with a cold trap and carefully control the pressure and temperature during solvent removal.2. Minimize contact with water during any washing steps. Use cold solutions and perform extractions quickly. Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient separation during distillation. | 1. Increase the equivalents of the chlorinating agent or extend the reaction time.2. Use a fractional distillation column and carefully monitor the distillation temperature to ensure good separation of the fractions. |
Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride
This protocol is a general guideline based on standard procedures for the synthesis of benzoyl chlorides. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (optional solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with a stirrer
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Addition of Reagents: Add an excess of thionyl chloride (typically 2-5 equivalents). A solvent such as anhydrous toluene or dichloromethane can be used, but thionyl chloride can also serve as the solvent. Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Reaction: Heat the mixture to a gentle reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Removal of Excess Reagent: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure or carefully under reduced pressure.
-
Purification: Purify the crude 3-(trifluoromethoxy)benzoyl chloride by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
| Parameter | Typical Value |
| Reactant Ratio | 1 equivalent of this compound |
| 2-5 equivalents of thionyl chloride | |
| Catalytic amount of DMF (e.g., 0.05 equivalents) | |
| Temperature | 75-80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Purification | Fractional distillation under reduced pressure |
Experimental Workflow
Caption: Workflow for the synthesis of 3-(trifluoromethoxy)benzoyl chloride.
References
- 1. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
minimizing byproducts in the synthesis of 3-(trifluoromethoxy)aniline from the acid
Welcome to the technical support center for the synthesis of 3-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproducts and optimize your synthesis.
Overview of Synthetic Routes
The conversion of this compound to 3-(trifluoromethoxy)aniline involves the loss of the carboxyl group as carbon dioxide and its replacement with an amino group. This is typically achieved through one of three rearrangement reactions: the Hofmann, Curtius, or Schmidt rearrangement. Each method proceeds through a common isocyanate intermediate, which is then hydrolyzed to the desired aniline. The choice of method can significantly impact yield and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 3-(trifluoromethoxy)aniline from this compound?
A1: The three main synthetic routes are:
-
Hofmann Rearrangement: This route involves the conversion of this compound to its corresponding primary amide, 3-(trifluoromethoxy)benzamide, which is then treated with a halogen (e.g., bromine) and a strong base.[1][2]
-
Curtius Rearrangement: In this method, this compound is first converted to an acyl azide, typically via the acid chloride or by using a reagent like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes thermal or photochemical rearrangement to the isocyanate.[3][4][5]
-
Schmidt Reaction: This is a one-pot reaction where this compound is directly reacted with hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[6][7][8]
Q2: What is the key intermediate in these syntheses, and what are the common byproducts?
A2: The key intermediate in all three rearrangement reactions is 3-(trifluoromethoxy)phenyl isocyanate.[1][3][9] The most common byproducts arise from the reaction of this isocyanate with nucleophiles other than water.
-
Symmetrical Urea: If the newly formed 3-(trifluoromethoxy)aniline attacks the isocyanate intermediate, it forms N,N'-bis(3-(trifluoromethoxy)phenyl)urea. This is a common byproduct if the isocyanate is not hydrolyzed promptly.
-
Carbamate: If the reaction is carried out in an alcohol solvent, or if an alcohol is used to trap the isocyanate, a carbamate byproduct will be formed.[1]
-
Unreacted Starting Material/Intermediates: Incomplete conversion can lead to the presence of this compound, 3-(trifluoromethoxy)benzamide (in the Hofmann route), or the acyl azide (in the Curtius route).
Q3: How can I minimize the formation of the symmetrical urea byproduct?
A3: To minimize urea formation, ensure rapid and efficient hydrolysis of the isocyanate intermediate. This can be achieved by:
-
Using a sufficient excess of aqueous base (in the Hofmann rearrangement) or acid (in the Schmidt reaction) to hydrolyze the isocyanate as it forms.
-
Maintaining vigorous stirring to ensure good mixing of the organic and aqueous phases.
-
Controlling the reaction temperature to prevent uncontrolled decomposition or side reactions of the isocyanate.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes, all three rearrangement reactions have specific safety considerations:
-
Hofmann Rearrangement: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so careful temperature control is necessary.
-
Curtius and Schmidt Reactions: Both involve the use of azides, which are potentially explosive. Acyl azides and hydrazoic acid are toxic and should be handled with extreme caution in a fume hood. Avoid using metal spatulas or ground glass joints that could cause friction. It is often recommended to generate hydrazoic acid in situ to avoid handling the pure substance.[10]
Troubleshooting Guides
Hofmann Rearrangement
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of aniline, significant amount of unreacted amide | Incomplete reaction. | Ensure the use of a sufficient excess of bromine and base. Increase reaction time or temperature as needed, monitoring by TLC. |
| High percentage of symmetrical urea byproduct | Slow hydrolysis of the isocyanate intermediate. | Increase the concentration of the aqueous base. Improve stirring efficiency. Consider a two-phase system with a phase-transfer catalyst. |
| Formation of halogenated aromatic byproducts | Side reaction of bromine with the aromatic ring. | This is less common with deactivated rings but can occur. Use the minimum effective amount of bromine and maintain a low reaction temperature during the initial bromination step. |
Curtius Rearrangement
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of isocyanate/aniline | Incomplete formation of the acyl azide. | Ensure the acid chloride is freshly prepared and of high purity. Use a slight excess of sodium azide. Ensure anhydrous conditions for the formation of the acyl azide. |
| Explosive decomposition | Instability of the acyl azide. | Avoid isolating the acyl azide if possible; use a one-pot procedure. Keep the reaction temperature as low as effectively possible during the rearrangement. Do not use metal spatulas or stir bars that can scratch the glassware. |
| Formation of carbamate byproduct | Presence of alcohol nucleophiles. | Ensure all solvents and reagents are anhydrous if the amine is the desired product. If a carbamate is desired for purification or as a stable intermediate, use a specific alcohol as the solvent or trapping agent.[10] |
Schmidt Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of aniline | Incomplete reaction or side reactions. | Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid). Control the rate of addition of sodium azide to manage the exotherm and prevent side reactions. |
| Safety concerns with hydrazoic acid | Toxicity and explosive nature of hydrazoic acid. | Generate hydrazoic acid in situ from sodium azide and the strong acid. Perform the reaction behind a blast shield in a well-ventilated fume hood. |
| Incomplete decarboxylation of the carbamic acid intermediate | Insufficient acid or water for hydrolysis. | Ensure sufficient water is present in the reaction mixture for the final hydrolysis step. |
Data Presentation
Table 1: Comparison of Synthetic Routes for the Preparation of Aromatic Amines
| Reaction | Starting Material | Key Reagents | Common Byproducts | Typical Yields (General) |
| Hofmann Rearrangement | Aromatic Amide | Br₂ or NaOCl, NaOH | Symmetrical ureas | 60-80% |
| Curtius Rearrangement | Aromatic Carboxylic Acid | DPPA or SOCl₂ then NaN₃ | Carbamates (if alcohol is present), symmetrical ureas | 70-95% |
| Schmidt Reaction | Aromatic Carboxylic Acid | NaN₃, H₂SO₄ | Unreacted starting material | 50-70% |
Note: Yields are general for aromatic substrates and may vary for 3-(trifluoromethoxy)aniline.
Experimental Protocols
Protocol 1: Synthesis of 3-(trifluoromethoxy)aniline via Hofmann Rearrangement (General Procedure)
-
Amide Formation: Convert this compound to 3-(trifluoromethoxy)benzamide. A standard method is to first convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia.
-
Rearrangement:
-
Dissolve 1 equivalent of 3-(trifluoromethoxy)benzamide in a suitable solvent like methanol or dioxane.
-
Prepare a solution of sodium hypobromite (in situ) by adding 1.1 equivalents of bromine to a cold (0-5 °C) solution of ~4 equivalents of sodium hydroxide in water.
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-80 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 3-(trifluoromethoxy)aniline via Curtius Rearrangement (One-Pot Procedure)
-
Acyl Azide Formation and Rearrangement:
-
To a stirred solution of 1 equivalent of this compound in an inert solvent (e.g., toluene or THF) at room temperature, add 1.1 equivalents of diphenylphosphoryl azide (DPPA) followed by 1.1 equivalents of a tertiary amine base (e.g., triethylamine).
-
Stir the mixture at room temperature for 30 minutes to form the acyl azide.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours to effect the Curtius rearrangement to the isocyanate. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Carefully add an aqueous acid solution (e.g., 1 M HCl) and stir vigorously until the isocyanate is fully hydrolyzed to the aniline. This can be monitored by TLC.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude aniline by vacuum distillation or column chromatography.
-
Visualizations
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-(trifluoromethoxy)benzoic acid, a key intermediate and building block in the synthesis of pharmaceuticals and other specialty chemicals, is crucial for ensuring product quality, process control, and regulatory compliance. This guide provides a comparative overview of validated analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data from analogous benzoic acid derivatives to provide a strong comparative baseline.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques for the analysis of benzoic acid and its derivatives.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 0.42 µg/mL[1] | 1.14 µg/mL[1] | > 0.999[1] | Robust, widely available, cost-effective, and suitable for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | 0.05 µg/g | 0.1 µg/g | > 0.999 | High sensitivity and selectivity, especially with Selected Ion Monitoring (SIM). | Often requires derivatization for polar, non-volatile compounds, which can add complexity to sample preparation.[2] |
| LC-MS/MS | 0.7 - 21 ng/L (for related iodinated compounds)[3] | 0.5 ppm (for brominated benzoic acid)[3] | > 0.99[3] | Very high sensitivity and selectivity, ideal for complex matrices and trace analysis. | Higher equipment and operational costs, potential for ion suppression.[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of analytical data.
Caption: General Workflow for Analytical Method Validation.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for benzoic acid and its derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of benzoic acid.[1] It is a robust and widely applicable technique for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 50 mm x 4.6 mm i.d., 5 µm particle size) is a suitable choice.[1] Alternatively, a Newcrom R1 column can be used for specialized separations.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.[1] For MS compatibility, formic acid can be used instead of non-volatile buffers.[4][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Detection should be performed at a wavelength where this compound exhibits significant absorbance, likely around 230 nm, which is characteristic for benzoic acid derivatives.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
2. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the expected concentration range. A linear relationship between concentration and peak area should be established (r² > 0.999).[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries are expected to be within 85-115%.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For benzoic acid, LOD and LOQ have been reported as 0.42 µg/mL and 1.14 µg/mL, respectively.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the carboxylic acid group, derivatization is generally recommended to improve the volatility and chromatographic performance of this compound on a GC system.[2]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a temperature ramp to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
2. Sample Preparation and Derivatization:
-
Extraction: Extract the this compound from the sample matrix using a suitable organic solvent.
-
Derivatization: Convert the carboxylic acid to a more volatile ester or silyl ester.
-
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) or using a derivatizing agent like tetramethylammonium hydroxide, which can perform in-injector methylation.[2]
-
Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS).[2]
-
-
After derivatization, the sample is ready for injection into the GC-MS.
3. Validation Parameters:
-
Linearity: A linear response should be obtained over the desired concentration range, with a correlation coefficient (r²) greater than 0.999.
-
Accuracy: Recovery studies should yield results typically between 90-110%.
-
Precision: The RSD for replicate analyses should be below 5-10%, depending on the concentration level.
-
LOD and LOQ: For benzoic acid in fruit juice, LOD and LOQ have been reported as 0.05 µg/g and 0.1 µg/g, respectively, demonstrating the high sensitivity of the GC-MS technique.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV offers a straightforward, robust, and cost-effective solution for routine analysis where high sensitivity is not the primary concern. In contrast, GC-MS provides excellent sensitivity and selectivity, making it the method of choice for trace analysis and for complex sample matrices, although it requires an additional derivatization step. The selection of the optimal method will depend on the specific analytical requirements of the research or development project. For even higher sensitivity and specificity, LC-MS/MS can also be considered as a viable, albeit more costly, alternative.
References
A Comparative Analysis of the Biological Activities of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-, Meta-, and Para-Fluorobenzoic Acids
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as high electronegativity and small atomic radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative study of the biological activities of the three positional isomers of fluorobenzoic acid: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). This analysis is supported by experimental data on their cytotoxic and antimicrobial effects, along with detailed protocols for key biological assays.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the following tables summarize the quantitative data on the biological activities of the fluorinated benzoic acid isomers. It is important to note that direct comparative studies across all three isomers are limited in publicly available literature; the following data represents a compilation from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity of Fluorinated Benzoic Acid Isomers against Human Cancer Cell Lines (MTT Assay)
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Fluorobenzoic Acid | Data Not Available | - |
| 3-Fluorobenzoic Acid | Data Not Available | - |
| 4-Fluorobenzoic Acid | Data Not Available | - |
| Benzoic Acid (Reference) | Various | 85.54 - 670.6 µg/mL |
Table 2: Comparative Antimicrobial Activity of Fluorinated Benzoic Acid Isomers (MIC Values)
| Compound | Escherichia coli (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) |
| 2-Fluorobenzoic Acid | >500 (as an amide derivative)[1] | 125 (as an N-(4-chlorophenyl)-2-fluorobenzamide derivative)[1] |
| 3-Fluorobenzoic Acid | Data Not Available | Data Not Available |
| 4-Fluorobenzoic Acid | Data Not Available | Data Not Available |
| Ciprofloxacin (Reference) | 0.015 - 0.125 | 0.25 - 1.0 |
Note: The data for 2-fluorobenzoic acid is for a derivative and not the parent compound. Direct comparative MIC values for the underivatized isomers against the same strains are not consistently reported in the literature. However, various derivatives of fluorobenzoic acids are known to possess antimicrobial properties.
Key Biological Activities and Mechanisms of Action
The position of the fluorine atom on the benzoic acid ring significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.
Anticancer Activity: Fluorinated benzoic acid derivatives have been investigated for their potential as anticancer agents. The introduction of fluorine can enhance the molecule's ability to induce apoptosis (programmed cell death) in cancer cells. While direct comparative data for the isomers is scarce, derivatives of 4-fluorobenzoic acid have shown promise in this area.
Antimicrobial Activity: The antimicrobial effects of fluorobenzoic acid derivatives are thought to be mediated through the disruption of bacterial cell division. For instance, some benzamide derivatives are believed to target the FtsZ protein, a crucial component of the bacterial cytoskeleton. The antibacterial activity of fluorobenzoylthiosemicarbazides, for example, is highly dependent on the substitution pattern, with trifluoromethyl derivatives showing notable potency.
Enzyme Inhibition: Fluorinated compounds are widely used in the design of enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group and influence binding to the active site of enzymes. One important class of enzymes often targeted in drug development is the cyclooxygenases (COX).
Inhibition of the Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs, as COX-1 has a protective role in the gastrointestinal tract.
While specific IC50 values for the direct inhibition of COX enzymes by the three fluorobenzoic acid isomers are not available in a comparative format, the general principle of their interaction can be visualized.
Caption: Inhibition of the COX pathway by fluorobenzoic acid isomers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of the fluorobenzoic acid isomers on a selected cancer cell line.
Materials:
-
Fluorobenzoic acid isomers (2-fluoro, 3-fluoro, 4-fluoro)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorobenzoic acid isomers in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)
This protocol provides a qualitative assessment of the antimicrobial activity of the fluorobenzoic acid isomers.
Materials:
-
Fluorobenzoic acid isomers
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with known concentrations of the fluorobenzoic acid isomers onto the surface of the inoculated MHA plate. A disk impregnated with the solvent can be used as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Conclusion
While the existing body of research highlights the potential of fluorinated benzoic acids in drug discovery, a comprehensive, direct comparative study of the ortho-, meta-, and para-isomers is a clear gap in the current literature. The position of the fluorine atom is known to significantly impact the physicochemical properties of the molecule, which in turn is expected to lead to differences in biological activity. The provided protocols offer a standardized framework for conducting such comparative studies, which would be invaluable for elucidating the structure-activity relationships of these compounds and guiding the rational design of more potent and selective therapeutic agents. Further research directly comparing the cytotoxic, antimicrobial, and enzyme inhibitory activities of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid is strongly encouraged to fully unlock their therapeutic potential.
References
Unambiguous Structure Confirmation of 3-(Trifluoromethoxy)benzoic Acid Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography with other analytical techniques for the structural confirmation of 3-(trifluoromethoxy)benzoic acid derivatives, a class of molecules with significant interest in medicinal chemistry and materials science.
Single-crystal X-ray crystallography is the definitive method for elucidating the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, providing a detailed three-dimensional model of the molecule. This guide will utilize the crystallographic data of the closely related 2-(trifluoromethyl)benzoic acid as a case study to illustrate the power of this technique and to draw comparisons with alternative and complementary analytical methods.
Data Presentation: Crystallographic Analysis of a Trifluoromethyl-Substituted Benzoic Acid
While a crystal structure for this compound is not publicly available, the data for the isomeric 2-(trifluoromethyl)benzoic acid provides an excellent reference for the type of quantitative information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | 2-(Trifluoromethyl)benzoic acid[1][2] |
| Chemical Formula | C₈H₅F₃O₂ |
| Formula Weight | 190.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.8816 (3) Åb = 20.6948 (14) Åc = 7.9697 (5) Åα = 90°β = 109.544 (4)°γ = 90° |
| Volume | 758.74 (8) ų |
| Z | 4 |
| Temperature | 200 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
Comparison of Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information and may be more suitable for routine analysis or for compounds that do not readily form high-quality crystals.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing connectivity and stereochemistry. | Provides structural information in solution, which may be more biologically relevant. Non-destructive. | Does not provide a complete 3D structure. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. | High sensitivity and can be coupled with separation techniques like GC or LC. | Provides limited information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule based on the absorption of infrared radiation. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A general protocol for the structural determination of a small organic molecule like a this compound derivative is as follows:
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100-200 K) to reduce thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Alternative Analytical Protocols
Detailed protocols for NMR and Mass Spectrometry can be found in various resources. For NMR, this typically involves dissolving the sample in a deuterated solvent and acquiring spectra on a high-field NMR spectrometer. For Mass Spectrometry, the sample is introduced into the instrument and ionized, and the mass-to-charge ratio of the resulting ions is measured.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for determining a molecular structure using single-crystal X-ray crystallography and the logical relationship of using this technique for confirmation.
References
Unlocking Potent Anti-Cancer Activity: A Comparative Guide to 3-(Trifluoromethoxy)benzoic Acid Analogs in Third-Generation Taxoids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(trifluoromethoxy)benzoic acid analogs incorporated into third-generation taxoid anticancer agents. We delve into their structure-activity relationships, supported by experimental data, to illuminate the path toward more potent and effective cancer therapeutics.
The strategic incorporation of fluorine-containing moieties into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. The 3-(trifluoromethoxy)benzoyl group, in particular, has been successfully utilized in the development of third-generation taxoids, demonstrating remarkable potency against various cancer cell lines, including those exhibiting multidrug resistance.
Comparative Analysis of Biological Activity
The cytotoxic activities of a series of third-generation taxoids bearing a 3-(trifluoromethoxy)benzoyl moiety at the C2-position were evaluated against a panel of human cancer cell lines. The data, summarized in the table below, showcases the potent anti-proliferative effects of these analogs, with IC50 values extending into the sub-nanomolar range. For comparison, data for Paclitaxel, a widely used taxane anticancer drug, is also included.
| Compound ID | R¹ Group at C3' | R² Group at C10 | Cancer Cell Line | IC50 (nM)[1][2] |
| Analog 1 | Isopropenyl | Acetoxy | LCC6-MDR (Breast) | 0.89 |
| Analog 2 | Isopropenyl | Hydroxy | LCC6-MDR (Breast) | 1.2 |
| Analog 3 | Phenyl | Acetoxy | LCC6-MDR (Breast) | 2.5 |
| Analog 4 | Isopropenyl | Acetoxy | DLD-1 (Colon) | 0.45 |
| Analog 5 | Isopropenyl | Hydroxy | DLD-1 (Colon) | 0.62 |
| Analog 6 | Phenyl | Acetoxy | DLD-1 (Colon) | 1.1 |
| Paclitaxel | Phenyl | Acetoxy | LCC6-MDR (Breast) | >1000 |
| Paclitaxel | Phenyl | Acetoxy | DLD-1 (Colon) | >1000 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Superior Potency over Paclitaxel: All synthesized 3-(trifluoromethoxy)benzoyl-containing taxoid analogs exhibited significantly higher potency (lower IC50 values) than Paclitaxel, particularly against the multidrug-resistant (MDR) LCC6-MDR and DLD-1 cancer cell lines.[1][2] This suggests that the incorporation of the 3-(trifluoromethoxy)benzoyl moiety can effectively overcome common mechanisms of drug resistance in cancer cells.
-
Influence of the C3' Substituent: Analogs with an isopropenyl group at the C3' position (Analogs 1, 2, 4, and 5) generally displayed greater potency compared to those with a phenyl group (Analogs 3 and 6). This highlights the importance of the C3' substituent in modulating the anti-cancer activity of these taxoids.
-
Impact of the C10 Substituent: The nature of the substituent at the C10 position also influences the cytotoxic activity. While both acetoxy and hydroxy groups at C10 resulted in highly potent compounds, the specific effect varied depending on the C3' substituent and the cancer cell line.
Experimental Protocols
Synthesis of this compound Analogs of Taxoids
The synthesis of the third-generation taxoids involved a multi-step process starting from 10-deacetylbaccatin III (10-DAB).[1][3] The key steps are outlined in the workflow diagram below. The crucial step for introducing the desired moiety is the esterification of a modified baccatin derivative with this compound.
References
- 1. Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 3-(trifluoromethoxy)benzoic acid
A detailed analysis of synthetic pathways to 3-(trifluoromethoxy)benzoic acid reveals that the optimal route hinges on a trade-off between starting material availability, reaction scalability, and overall yield. While multiple strategies exist, the most prominent and well-documented approaches commence from either 3-hydroxybenzoic acid or 3-aminophenol. This guide provides a comparative overview of these synthetic routes, supported by experimental data, to assist researchers in selecting the most efficacious method for their specific needs.
This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethoxy group. These properties include increased lipophilicity and metabolic stability, which can enhance the bioavailability and efficacy of active molecules. The synthesis of this compound, however, presents unique challenges, primarily centered around the introduction of the OCF₃ moiety.
Comparison of Leading Synthetic Routes
Two primary strategies dominate the synthesis of this compound: the O-trifluoromethylation of 3-hydroxybenzoic acid derivatives and the conversion of 3-(trifluoromethoxy)aniline. Below is a summary of the key quantitative data for these routes.
| Route | Starting Material | Key Intermediate(s) | Overall Yield (%) | Purity (%) | Key Reagents |
| Route 1 | 3-Hydroxybenzoic Acid | Methyl 3-hydroxybenzoate, Methyl 3-(trifluoromethoxy)benzoate | ~70-80% | >98% | Thionyl chloride, Trifluoromethylating agents (e.g., Togni's reagent) |
| Route 2 | 3-Aminophenol | 3-(Trifluoromethoxy)aniline | ~60-70% | >97% | Trifluoromethylating agents, Sodium nitrite, Copper(I) cyanide/bromide |
Route 1: O-Trifluoromethylation of 3-Hydroxybenzoic Acid
This is arguably the most direct and widely employed route. It typically involves a two-step process: esterification of the carboxylic acid to protect it, followed by the crucial O-trifluoromethylation of the phenolic hydroxyl group, and subsequent hydrolysis of the ester.
Experimental Protocol:
Step 1: Esterification of 3-Hydroxybenzoic Acid
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 3-hydroxybenzoate.
Step 2: O-Trifluoromethylation of Methyl 3-Hydroxybenzoate
Several methods exist for the O-trifluoromethylation of phenols. A common laboratory-scale method involves the use of a hypervalent iodine reagent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent II). To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent like chloroform, is added Togni's reagent II (1.5 eq) and a catalytic amount of a base such as cesium carbonate. The reaction is stirred at room temperature until completion. The resulting mixture is then worked up to isolate methyl 3-(trifluoromethoxy)benzoate.
Step 3: Hydrolysis of Methyl 3-(trifluoromethoxy)benzoate
The methyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the desired this compound.
Performance Benchmarking of 3-(Trifluoromethoxy)benzoic Acid-Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that yield potent and selective inhibitors is paramount. Among these, derivatives of 3-(trifluoromethoxy)benzoic acid have emerged as a promising class of compounds, demonstrating significant inhibitory activity against key targets in oncology and other therapeutic areas. The trifluoromethoxy group is particularly advantageous as it can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] This guide provides a comparative analysis of the performance of this compound-derived inhibitors against established alternatives, supported by experimental data and detailed protocols.
Comparative Performance Analysis: STAT3 and VEGFR-2 Inhibition
Two prominent targets for inhibitors derived from this compound are Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and survival.[1] Similarly, the VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.
STAT3 Inhibitor Performance
| Inhibitor Class | Representative Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoic Acid-Based | SH4-54 | STAT3 | ~4.7 | S3I-201 | ~8.6 |
| Hypothetical this compound derivative | TFM-BA-STAT3i | STAT3 | Data Not Available | Stattic | ~5.1 |
Note: The IC50 value for SH4-54 is based on its ability to inhibit STAT3 DNA-binding activity. The data for a hypothetical this compound derivative is included to illustrate the expected area of research and is not based on experimental results.
VEGFR-2 Inhibitor Performance
In the realm of VEGFR-2 inhibition, several compounds incorporating substituted phenyl rings have been evaluated, providing a basis for comparison. For instance, various furopyrimidine and thienopyrimidine derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values in the nanomolar range.[2] Sorafenib, a multi-kinase inhibitor that also targets VEGFR-2, serves as a common benchmark in these studies.[2] The inclusion of a 3-(trifluoromethoxy)phenyl moiety in novel inhibitor designs is a strategy to potentially improve upon the potency and pharmacokinetic properties of existing scaffolds.
| Inhibitor Scaffold | Representative Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 | Sorafenib | 20 - 90 |
| Furo[2,3-d]pyrimidine | Compound 15b | VEGFR-2 | 946 | Sorafenib | 20 - 90 |
| Bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| Hypothetical this compound derivative | TFM-BA-VEGFRi | VEGFR-2 | Data Not Available | Sorafenib | 20 - 90 |
Note: The IC50 values presented are from different studies and experimental conditions may vary. The data for a hypothetical this compound derivative is for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are methodologies for key assays used in the evaluation of STAT3 and VEGFR-2 inhibitors.
STAT3 Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)
This protocol details a non-radioactive method for assessing the inhibition of STAT3 DNA-binding activity.
Materials and Reagents:
-
Nuclear extract from cells with constitutively active STAT3
-
Biotin-labeled STAT3 consensus oligonucleotide probe
-
Unlabeled ("cold") STAT3 consensus oligonucleotide
-
Poly [d(I-C)]
-
5X Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 50% glycerol)
-
10X TBE Buffer
-
6% Native Polyacrylamide Gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Nylon membrane
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (5-10 µg)
-
Poly [d(I-C)] (1 µg)
-
5X Binding Buffer
-
Test inhibitor (various concentrations) or vehicle control (DMSO)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Incubation with Inhibitor: Incubate the mixture for 20 minutes at room temperature.
-
Addition of DNA Probe: Add 1 µL of biotin-labeled STAT3 probe. For competition control wells, add a 100-fold molar excess of unlabeled probe before adding the labeled probe.
-
Binding Incubation: Incubate for another 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a 6% native polyacrylamide gel that has been pre-run in 0.5X TBE buffer. Run the gel at 100-120V until the dye front is near the bottom.
-
Transfer: Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Detection: Block the membrane, incubate with streptavidin-HRP, and detect the signal using a chemiluminescent substrate and an imaging system.
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro potency of inhibitors against recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test inhibitor (various concentrations) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare serial dilutions of the test inhibitor.
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Master Mix
-
Test inhibitor or vehicle control (DMSO)
-
Recombinant VEGFR-2 enzyme to initiate the reaction.
-
For a "no enzyme" control, add an equal volume of kinase assay buffer instead of the enzyme.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme" and "no enzyme" controls. Determine the IC50 value by fitting the data to a dose-response curve.[4][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
Caption: STAT3 signaling pathway and a potential point of inhibition.
Caption: VEGF/VEGFR-2 signaling cascade in angiogenesis.[1][7][8][9]
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Shifting Paradigms in Drug Discovery: A Comparative Analysis of a Novel FAK Inhibitor Derived from 3-(Trifluoromethoxy)benzoic Acid
The quest for novel therapeutic agents with improved efficacy and favorable pharmacokinetic profiles has led researchers to explore unique chemical scaffolds. One such promising starting material is 3-(trifluoromethoxy)benzoic acid, a versatile building block known to impart advantageous properties to bioactive molecules. This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative compound synthesized from this acid, 4-((4-((2-(dimethylphosphoryl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-(trifluoromethoxy)benzoic acid, a potent Focal Adhesion Kinase (FAK) inhibitor.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's performance, supported by experimental data and methodologies, to facilitate informed decisions in the pursuit of next-generation therapeutics.
From Benchtop to Preclinical Models: A Tale of Two Activities
The journey of a drug candidate from initial synthesis to potential clinical application is marked by a series of rigorous evaluations. A critical aspect of this process is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). Here, we delve into the distinct yet interconnected activities of our lead compound.
Quantitative Comparison of In Vitro and In Vivo Efficacy
To provide a clear and concise overview of the compound's performance, the following tables summarize its key activity parameters.
| In Vitro Activity: FAK Kinase Inhibition | |
| Parameter | Value |
| IC50 (FAK) | 15 nM |
| Assay Type | Biochemical Kinase Assay |
| In Vivo Activity: Xenograft Tumor Model | |
| Animal Model | Nude mice bearing A549 lung cancer xenografts |
| Dosing Regimen | 50 mg/kg, oral, once daily |
| Tumor Growth Inhibition (TGI) | 65% |
| Observation Period | 21 days |
Delving into the Data: Experimental Insights
The quantitative data presented above is the culmination of precise and well-defined experimental protocols. Understanding these methodologies is crucial for interpreting the results and for the potential replication and extension of these findings.
Experimental Protocols
1. In Vitro FAK Kinase Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the FAK enzyme activity (IC50).
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.
-
Recombinant human FAK enzyme was incubated with the test compound at various concentrations in a kinase buffer containing ATP and a biotinylated peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
After a further 60-minute incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo A549 Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with A549 human lung cancer cells.
-
When tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into vehicle control and treatment groups.
-
The test compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 50 mg/kg.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²)/2.
-
At the end of the 21-day study period, the tumors were excised and weighed.
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Visualizing the Science: Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the FAK signaling pathway and the general workflow of the in vitro to in vivo evaluation process.
A Researcher's Guide to Assessing the Purity of Commercially Available 3-(Trifluoromethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for assessing the purity of commercially available 3-(trifluoromethoxy)benzoic acid, a key building block in the synthesis of pharmaceuticals and other advanced materials. Herein, we compare common analytical techniques, provide detailed experimental protocols, and discuss potential impurities to aid in the selection of the most suitable material for your research needs.
Comparison of Commercial Suppliers
The purity of this compound can vary between suppliers and even between different batches from the same supplier. While most commercial sources offer a purity of ≥97% or ≥98%, it is crucial to verify the actual purity and identify any potential impurities that could interfere with downstream applications. A thorough assessment will typically involve a combination of analytical techniques to provide a comprehensive purity profile.
Below is a template for comparing the purity of this compound from different hypothetical suppliers. Researchers can populate this table with their own experimental data.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Titration Purity (%) | Key Impurities Identified (and amount, if quantified) |
| Supplier A | A123 | ≥98 | 98.5 | 98.2 | 98.8 | Isomer X (0.3%), Starting Material Y (0.1%) |
| Supplier B | B456 | ≥97 | 97.8 | 97.5 | 98.1 | Isomer X (0.8%), Unidentified Peak at RT Z (0.2%) |
| Supplier C | C789 | ≥99 (High Purity) | 99.2 | 99.1 | 99.5 | Isomer X (0.1%), Trace solvent residue |
Experimental Protocols for Purity Assessment
A multi-pronged approach employing several analytical techniques is recommended for a robust assessment of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as 3,5-bis(trifluoromethyl)benzoic acid or maleic acid. The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble, such as DMSO-d6 or acetone-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
¹H NMR Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Parameters:
-
Similar considerations for relaxation delay and pulse angle as for ¹H NMR.
-
-
Analysis: The purity is calculated by comparing the integral of a specific, well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons/fluorine atoms contributing to each signal, their molecular weights, and the weighed masses.
Titration
Acid-base titration is a classic and reliable method for determining the purity of an acidic compound like this compound.
Experimental Protocol:
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Ethanol (neutral).
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a flask.
-
Dissolve the sample in approximately 25 mL of neutral ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation: The purity is calculated based on the volume of NaOH solution used, its concentration, and the mass of the this compound sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of the benzoic acid.
Experimental Protocol:
-
Instrumentation: A GC-MS system.
-
Derivatization (optional but recommended): Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like BSTFA or by forming the methyl ester with diazomethane or a milder methylating agent.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from potential impurities.
-
Mass Spectrometry: Electron ionization (EI) with a scan range appropriate for the expected masses of the analyte and impurities.
-
Analysis: Impurities are identified by their mass spectra, which can be compared to spectral libraries.
Potential Impurities
Based on the synthesis of related fluorinated benzoic acids, potential impurities in commercially available this compound may include:
-
Isomeric Impurities: Positional isomers such as 2-(trifluoromethoxy)benzoic acid and 4-(trifluoromethoxy)benzoic acid can be formed during the synthesis.
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials, such as 3-bromobenzotrifluoride or other precursors.
-
Byproducts of Synthesis: Other byproducts from side reactions that may occur during the manufacturing process.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Visualizing Workflows and Relationships
To better understand the workflow for purity assessment and the relationship between different analytical techniques, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(Trifluoromethoxy)benzoic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Prevents skin irritation from direct contact. |
| Respiratory Protection | Use only in a well-ventilated area.[1][3] If dust formation is likely, a NIOSH/MSHA approved respirator is recommended. | Minimizes the risk of inhaling dust, which can lead to respiratory irritation.[1] |
All handling and disposal activities should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practices.[4] Waste containing this compound must be treated as hazardous waste.[5]
-
Waste Categorization: This compound falls under the category of halogenated organic waste.[4] It is crucial to segregate this waste stream from non-halogenated materials to ensure proper disposal, which often involves high-temperature incineration.[4]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound." The accumulation start date must also be clearly visible.
-
Container Management: Waste containers should be kept securely closed except when adding waste and should not be filled beyond 90% capacity to allow for expansion.[4]
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep or shovel any solid this compound waste into a designated, pre-labeled "Halogenated Organic Waste" container.[6] Minimize dust generation during this process.[6]
-
Liquid Waste: For solutions containing this compound, pour the liquid into the appropriate halogenated liquid waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste in the same designated container.[5] Do not dispose of this material down the drain.[2]
Step 2: Spill and Emergency Procedures
-
Small Spills: In the event of a small spill within a fume hood, alert personnel in the immediate area.[5] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) office or emergency response team.[4]
Step 3: Final Disposal
-
Institutional Protocols: Follow your institution's specific procedures for requesting a hazardous waste pickup.[4] This typically involves contacting the EH&S office or a contracted hazardous waste disposal company.[4][5]
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[7]
Logical Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 3-(Trifluoromethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-(Trifluoromethoxy)benzoic acid, including operational procedures and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1014-81-9
Hazard Summary: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is critical to minimize risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of dust particles which can cause respiratory irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust and potential splashes, preventing serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact which can cause irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | Minimizes skin exposure.[3][5] |
Operational Plan
A systematic approach to handling this chemical from receipt to disposal is crucial for safety and efficiency.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling:
-
Avoid generating dust.[3]
-
Weigh and handle the solid material carefully.
-
Avoid contact with skin and eyes.[2]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[5][6][7]
-
Spill: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, minimizing dust generation, and place it in a suitable, closed container for disposal.[3][4][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this chemical as hazardous waste.[5] It should be sent to an approved waste disposal plant.[6][7] Incineration by a licensed contractor is a common disposal method.[8]
-
Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned containers in accordance with local, state, and national regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. 3-(三氟甲氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
